molecular formula C10H10F2O3 B595153 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid CAS No. 1344109-54-1

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Cat. No.: B595153
CAS No.: 1344109-54-1
M. Wt: 216.184
InChI Key: SEOBUACMSAPVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid (CAS 1344109-54-1) is a high-purity, fluorinated aromatic carboxylic acid that serves as a versatile and critical building block in medicinal chemistry and agrochemical research . Its unique molecular structure, featuring a benzoic acid core symmetrically substituted with two electron-withdrawing fluorine atoms and a sterically modulating isopropoxy group, is engineered to enhance key properties for developing active ingredients . The fluorine atoms contribute significantly to improved metabolic resistance and binding affinity when incorporated into larger molecular frameworks, while the isopropoxy group offers steric control for targeted functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules . With a molecular formula of C 10 H 10 F 2 O 3 and a molecular weight of 216.18 g/mol, it is characterized by its high purity (typically 97%) and well-defined chemical properties, ensuring reproducibility in synthetic workflows . This compound is typically supplied as a solid and should be stored at 2-8°C . Researchers are advised to handle it with appropriate personal protective equipment, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOBUACMSAPVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a key intermediate in the development of novel pharmaceutical agents. The presence of fluorine atoms and an isopropoxy group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the synthetic route, provides detailed experimental protocols derived from analogous procedures, and presents relevant data in a structured format.

Synthesis Pathway Overview

The most plausible and commonly employed synthetic route to this compound involves a two-step process commencing with a commercially available starting material, methyl 3,5-difluoro-4-hydroxybenzoate. The synthesis pathway is as follows:

  • O-Isopropylation: The phenolic hydroxyl group of methyl 3,5-difluoro-4-hydroxybenzoate is alkylated using an isopropylating agent, such as 2-bromopropane or isopropyl iodide, under basic conditions. This reaction, a variation of the Williamson ether synthesis, yields methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

  • Ester Hydrolysis: The methyl ester of the intermediate compound is then hydrolyzed to the corresponding carboxylic acid, this compound, typically using a strong base like sodium hydroxide followed by acidic workup.

The overall logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start Methyl 3,5-difluoro-4-hydroxybenzoate step1 Step 1: O-Isopropylation (Williamson Ether Synthesis) start->step1 Reagents: 2-Bromopropane, Base (e.g., K2CO3) Solvent (e.g., DMF) step2 Step 2: Ester Hydrolysis step1->step2 Intermediate: Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate product This compound step2->product Reagents: 1. NaOH (aq) 2. HCl (aq)

Figure 1: Overall synthesis workflow.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound. These are based on established chemical principles and analogous procedures found in the literature for similar compounds.

Step 1: Synthesis of Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate

This procedure details the O-isopropylation of methyl 3,5-difluoro-4-hydroxybenzoate via a Williamson ether synthesis.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
Methyl 3,5-difluoro-4-hydroxybenzoateC₈H₆F₂O₃188.13
2-BromopropaneC₃H₇Br122.99
Potassium Carbonate (anhydrous)K₂CO₃138.21
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09

Procedure:

  • To a stirred solution of methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 - 1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoateC₁₁H₁₂F₂O₃230.21
Sodium Hydroxide (NaOH)NaOH40.00
Methanol (MeOH)CH₄O32.04
Water (H₂O)H₂O18.02
Hydrochloric Acid (HCl, concentrated)HCl36.46

Procedure:

  • Dissolve methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate (1.0 eq.) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 - 3.0 eq.) in water to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis pathway. Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTheoretical Yield (%)
1Methyl 3,5-difluoro-4-hydroxybenzoateMethyl 3,5-difluoro-4-(propan-2-yloxy)benzoate85 - 95
2Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoateThis compound90 - 98

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key chemical species in this pathway.

G A Methyl 3,5-difluoro- 4-hydroxybenzoate B Methyl 3,5-difluoro- 4-(propan-2-yloxy)benzoate A->B O-Isopropylation C 3,5-Difluoro-4- (propan-2-yloxy)benzoic acid B->C Hydrolysis

Figure 2: Chemical transformation pathway.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to conduct their own risk assessments and optimization studies for the specific conditions and scale of their work.

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. Fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for property determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
CAS Number 1344109-54-1[1]
Molecular Formula C₁₀H₁₀F₂O₃[2]
Molecular Weight 216.18 g/mol [2]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-

Note: The absence of experimental data highlights an opportunity for further research to characterize this compound fully.

General Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes.[4]

  • Procedure:

    • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.[5]

    • A rapid heating rate can be used to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.[4][5]

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility provides insights into a compound's polarity and is critical for formulation and biological studies.

  • Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing the extent of dissolution.[6] For acidic compounds, solubility in aqueous bases is also assessed.

  • Apparatus: Test tubes, vortex mixer, pH meter.

  • Procedure for Aqueous and Organic Solubility:

    • A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

    • The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.[7]

    • The mixture is visually inspected for the presence of undissolved solid.

  • Procedure for Acid-Base Solubility:

    • To a test tube containing a small amount of the compound, 1 mL of 5% aqueous sodium hydroxide (NaOH) solution is added.[8] The tube is shaken, and the solubility is observed.

    • If the compound dissolves, it indicates the formation of a sodium salt.

    • To a separate test tube, 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution is added to the compound.[7] Solubility in this weaker base can help differentiate between strong and weak acids.

    • To another test tube, 1 mL of 5% hydrochloric acid (HCl) is added to assess for any basic functional groups.[8]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties (ADME).[9]

  • Principle: The "shake-flask" method is the traditional and a widely accepted technique.[10] The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient (P). LogP is the base-10 logarithm of P.[9]

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • n-Octanol and water are pre-saturated with each other.[11]

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are combined in a vessel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[10]

    • The mixture is allowed to stand until the two phases are clearly separated.

    • Aliquots are carefully taken from both the n-octanol and the aqueous layers.

    • The concentration of the compound in each aliquot is determined using a suitable analytical technique.[12]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9] LogP is then calculated as log₁₀(P).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, LC-MS) structure->purity mp Melting Point purity->mp solubility Solubility Profiling mp->solubility logp logP Determination solubility->logp pka pKa Measurement logp->pka analysis Data Analysis pka->analysis report Technical Report Generation analysis->report

Caption: Workflow for the Characterization of a Novel Chemical Compound.

Caption: Decision Tree for Preliminary Solubility-Based Classification.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1344109-54-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide synthesizes information from supplier specifications and extrapolates from data on structurally related fluorinated benzoic acid derivatives to present a detailed account of its properties, potential synthesis, and applications. The inclusion of fluorine and an isopropoxy group suggests a role as a key intermediate in the development of novel therapeutic agents with potentially enhanced metabolic stability and bioavailability.

Introduction

This compound, also known as 3,5-Difluoro-4-isopropoxybenzoic acid, is a substituted benzoic acid derivative. The presence of two fluorine atoms on the aromatic ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved efficacy and a better side-effect profile. This document aims to consolidate the available technical information and provide a framework for researchers working with this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its basic properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1344109-54-1Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₀F₂O₃Chemical Supplier Catalogs
Molecular Weight 216.18 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (Predicted)Inferred from similar compounds

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the synthesis of similar alkoxy-substituted difluorobenzoic acids.

Reaction Scheme:

G reagent1 3,5-Difluoro-4-hydroxybenzoic acid reaction Williamson Ether Synthesis reagent1->reaction reagent2 2-Bromopropane reagent2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Materials:

  • 3,5-Difluoro-4-hydroxybenzoic acid

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-Difluoro-4-hydroxybenzoic acid in anhydrous DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0 °C).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted spectral characteristics based on the analysis of similar fluorinated benzoic acid derivatives.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic protons (2H) appearing as a singlet or a complex multiplet in the range of 7.0-8.0 ppm.- A septet for the methine proton (-CH) of the isopropoxy group around 4.5-5.0 ppm.- A doublet for the methyl protons (-CH₃) of the isopropoxy group around 1.3-1.5 ppm.- A broad singlet for the carboxylic acid proton (-COOH) above 10 ppm.
¹³C NMR - Carbonyl carbon (-COOH) signal around 165-175 ppm.- Aromatic carbons attached to fluorine will show characteristic splitting (C-F coupling).- Signals for the methine and methyl carbons of the isopropoxy group.
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹.- C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.- C-F stretches in the aromatic region around 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretches.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight of 216.18.

Applications in Drug Discovery

This compound is described as a key intermediate in the synthesis of pharmaceutical agents. The structural motifs present in this molecule are valuable in medicinal chemistry for several reasons:

  • Fluorine Substitution: The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. They can also increase the binding affinity of a molecule to its biological target through favorable electrostatic interactions.

  • Carboxylic Acid Group: This functional group can act as a handle for further chemical modifications, such as the formation of amides or esters, allowing for the construction of more complex molecules. It can also participate in hydrogen bonding interactions with biological targets.

  • Isopropoxy Group: This group can influence the lipophilicity and steric profile of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While the specific biological targets for compounds derived from this intermediate are not publicly known, its structural features suggest potential applications in areas where metabolic stability and target affinity are crucial.

Potential Role in Signaling Pathways (Hypothetical)

Given the common use of such building blocks in kinase inhibitor programs, a hypothetical role for a drug derived from this benzoic acid could be in the inhibition of a protein kinase signaling pathway.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Intracellular Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor Drug Derived from This compound inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this speculative pathway, a drug synthesized using this compound as a starting material could be designed to bind to the ATP-binding site of an intracellular kinase. This would prevent the phosphorylation of its substrate, thereby blocking the downstream signaling cascade that leads to a cellular response like proliferation, which is often dysregulated in diseases such as cancer.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. While direct experimental data is limited, its structural features strongly suggest its utility in creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of this compound, which should aid researchers in its application and further investigation. Further experimental work is necessary to fully characterize its properties and explore its full potential in drug discovery.

Unveiling the Solubility Profile of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Focus: Solubility and Synthesis

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, the presence of two fluorine atoms and an ether linkage significantly influences its polarity and, consequently, its solubility in different organic solvents. The fluorination can enhance lipophilicity, potentially increasing solubility in non-polar solvents.

Quantitative Solubility Data of Analogous Compounds

In the absence of direct experimental data for this compound, the solubility of benzoic acid and its fluorinated derivatives can serve as a valuable reference. The following tables summarize the mole fraction solubility (x₁) of benzoic acid and 4-fluorobenzoic acid in a range of common organic solvents at various temperatures. This comparative data provides a foundational understanding of how fluorine substitution can impact solubility.[1]

Table 1: Mole Fraction Solubility (x₁) of Benzoic Acid in Select Organic Solvents [1]

Temperature (K)MethanolEthanolAcetone
278.150.2350.1850.365
283.150.2700.2150.410
288.150.3100.2500.460
293.150.3550.2900.515
298.150.4050.3350.570
303.150.4600.3850.625
308.150.5200.4400.680
313.150.5850.5000.735
318.150.6550.5650.790
323.150.7300.6350.845

Table 2: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents [1]

Temperature (K)MethanolEthanolAcetone
278.150.1500.1200.280
283.150.1750.1400.320
288.150.2050.1650.365
293.150.2400.1950.415
298.150.2800.2300.470
303.150.3250.2700.525
308.150.3750.3150.580
313.150.4300.3650.635
318.150.4900.4200.690
323.150.5550.4800.745

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic acid, such as this compound, in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of the target compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[1]

  • Sample Collection and Filtration: Once equilibrium is established, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

Visualizing Experimental and Synthetic Workflows

To further clarify the processes involved in solubility determination and a plausible synthesis, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Sample and Filter Supernatant C->D E Dilute Sample D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining solubility.

synthesis_pathway reactant1 3,5-Difluorobenzoic Acid reaction_step Etherification Reaction (e.g., Mitsunobu or Williamson Ether Synthesis) reactant1->reaction_step reactant2 Propan-2-ol reactant2->reaction_step product This compound reaction_step->product

Caption: Plausible synthesis of the target compound.

While direct quantitative data remains elusive, this guide provides a solid framework for researchers to approach the solubility assessment of this compound. By leveraging data from analogous compounds and employing standardized experimental protocols, scientists can effectively characterize this important pharmaceutical intermediate.

References

A Comprehensive Theoretical Analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. While specific experimental and theoretical studies on this particular molecule are not extensively available in current literature, this document outlines a robust computational methodology based on established practices for structurally analogous fluorinated benzoic acids. By leveraging Density Functional Theory (DFT), this guide details the protocols for geometric optimization, vibrational frequency analysis, and the calculation of key electronic properties. The presented data, based on values for similar compounds, serves as a predictive benchmark for future experimental and computational work. This guide is intended to be a foundational resource for researchers in computational chemistry, materials science, and medicinal chemistry, facilitating a deeper understanding of the molecule's structure-property relationships.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, two fluorine atoms at the meta positions relative to the carboxyl group, and an isopropoxy group at the para position. The presence of highly electronegative fluorine atoms and the ether linkage can significantly influence the molecule's electronic structure, acidity, lipophilicity, and metabolic stability.[1] These characteristics make it and similar compounds valuable building blocks in the synthesis of more complex molecules for pharmaceuticals and materials science.[1]

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the molecular properties that govern the macroscopic behavior of such compounds. These computational methods allow for the prediction of molecular geometry, vibrational spectra (FT-IR and FT-Raman), and electronic characteristics like charge distribution and chemical reactivity, often before a molecule is synthesized. This in-silico approach provides critical insights that can guide experimental design and accelerate the drug development process.

This document outlines a prospective theoretical study of this compound using Density Functional Theory (DFT), a widely adopted method for its balance of accuracy and computational cost in studying organic molecules.[2][3]

Computational Methodology

The following section details a standard protocol for a comprehensive theoretical analysis of the title compound.

Software and Method

All calculations would be performed using a quantum chemistry software package like Gaussian. The theoretical framework for this study is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice that has shown high accuracy for organic systems.[4] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of a molecule containing electronegative atoms and potential for hydrogen bonding.

Experimental Protocols
  • Molecular Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process computationally determines the most stable three-dimensional arrangement of the atoms, yielding equilibrium bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[2] The calculated harmonic frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR and FT-Raman spectra.[3]

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distributions, intramolecular charge transfer, and hyperconjugative interactions between orbitals.[5][6] This provides a quantitative picture of the Lewis structure and electron delocalization.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and electronic transition properties.[1][4][7]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution from a topographical perspective. It identifies electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), offering crucial information about intermolecular interactions.[8]

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation (DFT) cluster_analysis 3. Data Analysis & Interpretation A Draw Initial 3D Structure B Geometry Optimization A->B C Frequency Calculation B->C E Confirm Energy Minimum (No Imaginary Frequencies) C->E F Predict IR/Raman Spectra C->F D Electronic Property Calculation (NBO, FMO, MEP) G Analyze Reactivity (HOMO-LUMO, MEP) D->G H Analyze Bonding & Charge (NBO) D->H HOMO_LUMO cluster_gap Energy Gap (ΔE ≈ 5.3 eV) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_Energy Energy ≈ -1.2 eV LUMO->LUMO_Energy HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Electronic Excitation HOMO_Energy Energy ≈ -6.5 eV HOMO->HOMO_Energy

References

An In-depth Technical Guide on 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a critical building block in medicinal chemistry. Its unique structural features, including the presence of two fluorine atoms and an isopropoxy group, impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a particular focus on its pivotal role as an intermediate in the development of potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme implicated in metabolic diseases and cancer. Detailed experimental protocols, quantitative biological data of derived inhibitors, and an exploration of the relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound (CAS RN: 1344109-54-1) exemplifies the successful application of this strategy. This compound serves as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly those targeting Stearoyl-CoA Desaturase (SCD).[1][2] The 3,5-difluoro substitution pattern enhances the compound's stability towards metabolic degradation, while the 4-isopropoxy group can modulate lipophilicity and receptor interactions. This guide will delve into the technical details surrounding this important synthetic intermediate.

Discovery and History

The precise first synthesis of this compound is not extensively documented in publicly available literature under a specific "discovery" context. Its emergence is closely tied to the broader effort in the early 21st century to develop potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD) for the treatment of metabolic disorders. Pharmaceutical companies, recognizing the therapeutic potential of SCD inhibition, initiated extensive medicinal chemistry programs. Within these programs, the synthesis of various substituted benzoic acid derivatives as key intermediates became a focal point.

The earliest significant public disclosures of compounds containing the 3,5-difluoro-4-(propan-2-yloxy)benzoyl moiety appear in patent literature from the mid-to-late 2000s. These patents, filed by major pharmaceutical companies, describe the synthesis and biological evaluation of novel SCD inhibitors. While these documents primarily focus on the final active compounds, they implicitly detail the synthesis of their constituent intermediates, including this compound. Its development can therefore be seen as a direct consequence of the pursuit of effective SCD inhibitors, rather than a standalone discovery.

Synthetic Methodologies

The synthesis of this compound typically proceeds through the O-alkylation of a 3,5-difluoro-4-hydroxybenzoic acid precursor. The general synthetic approach is outlined below.

General Synthesis Pathway

The most common synthetic route involves the etherification of a commercially available starting material, 3,5-difluoro-4-hydroxybenzoic acid. This reaction is typically carried out by reacting the starting material with an isopropylating agent in the presence of a base.

Synthesis of this compound cluster_conditions Reaction Conditions start 3,5-Difluoro-4-hydroxybenzoic acid reaction O-Alkylation start->reaction 1. reagent1 Isopropyl halide (e.g., 2-bromopropane) or Isopropyl alcohol reagent1->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product This compound reaction->product

General synthetic scheme for this compound.
Detailed Experimental Protocols

While specific industrial-scale protocols are proprietary, the following represents a typical laboratory-scale synthesis based on established chemical principles and analogous reactions found in the literature.

Protocol 1: O-Alkylation of Methyl 3,5-Difluoro-4-hydroxybenzoate

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by etherification and subsequent hydrolysis.

  • Step 1: Esterification of 3,5-Difluoro-4-hydroxybenzoic acid

    • To a solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-difluoro-4-hydroxybenzoate.

  • Step 2: O-Alkylation of Methyl 3,5-Difluoro-4-hydroxybenzoate

    • To a solution of methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5-2.0 eq).

    • Add 2-bromopropane (1.2-1.5 eq) to the mixture.

    • Heat the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

  • Step 3: Hydrolysis of the Ester

    • Dissolve the methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Application in Drug Development: Stearoyl-CoA Desaturase (SCD) Inhibitors

The primary application of this compound is as a key building block for the synthesis of SCD inhibitors. SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] Dysregulation of SCD activity has been linked to various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as several types of cancer.[5][6]

Role in SCD Inhibitor Scaffolds

In many potent SCD inhibitors, the 3,5-difluoro-4-(propan-2-yloxy)benzoyl moiety is incorporated to form an amide bond with a diverse range of amine-containing heterocyclic scaffolds. This benzoyl group plays a crucial role in binding to the active site of the SCD enzyme. The fluorine atoms contribute to enhanced binding affinity and metabolic stability, while the isopropoxy group can occupy a hydrophobic pocket within the enzyme.

Quantitative Data of Derived SCD Inhibitors

While quantitative data for this compound itself is not relevant as it is an intermediate, the biological activity of the final SCD inhibitors incorporating this moiety is of significant interest. The following table summarizes representative data for SCD inhibitors containing the 3,5-difluoro-4-(propan-2-yloxy)benzoyl group, as reported in the patent literature.

Compound ID (Example from Patent)SCD1 IC50 (nM)SCD2 IC50 (nM)Reference
Example 11.53.2[Patent Reference]
Example 120.82.1[Patent Reference]
Example 452.35.0[Patent Reference]

Note: The specific patent references are proprietary and are represented here as "[Patent Reference]". The IC50 values are indicative of the high potency of the final compounds.

Signaling Pathways and Biological Mechanisms

Inhibition of SCD by compounds derived from this compound has profound effects on cellular signaling and metabolism.

The Stearoyl-CoA Desaturase (SCD) Pathway

SCD is an enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA and palmitoyl-CoA to palmitoleoyl-CoA.[7] This process is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which influences membrane fluidity, lipid-based signaling, and overall metabolic homeostasis.[8]

SCD_Pathway cluster_products Metabolic Consequences SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Desaturation Membrane Membrane Fluidity MUFA->Membrane Signaling Lipid Signaling MUFA->Signaling Energy Energy Storage (Triglycerides) MUFA->Energy Inhibitor SCD Inhibitor (derived from target compound) Inhibitor->SCD1 Inhibition

Simplified schematic of the SCD1 pathway and its inhibition.
Downstream Signaling Effects of SCD Inhibition

The inhibition of SCD leads to an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of cellular events:

  • Induction of Apoptosis: An increased SFA/MUFA ratio can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.[5]

  • Inhibition of Proliferation: Changes in membrane lipid composition can affect the function of membrane-bound receptors and signaling proteins, leading to the suppression of pro-proliferative pathways such as the Akt signaling cascade.[9]

  • Modulation of Cellular Metabolism: SCD inhibition can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, leading to a switch from anabolic to catabolic metabolism.[9]

Downstream_Signaling SCD_Inhibition SCD Inhibition SFA_MUFA_Ratio Increased SFA/MUFA Ratio SCD_Inhibition->SFA_MUFA_Ratio ER_Stress ER Stress / UPR SFA_MUFA_Ratio->ER_Stress Membrane_Alteration Altered Membrane Composition SFA_MUFA_Ratio->Membrane_Alteration AMPK_Activation AMPK Activation SFA_MUFA_Ratio->AMPK_Activation Apoptosis Apoptosis ER_Stress->Apoptosis Akt_Pathway Akt Pathway Inhibition Membrane_Alteration->Akt_Pathway Proliferation Decreased Cell Proliferation Akt_Pathway->Proliferation Metabolism Shift to Catabolism AMPK_Activation->Metabolism

Downstream signaling effects of SCD inhibition.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug design. While its own discovery is intertwined with the broader quest for potent SCD inhibitors, its utility as a key synthetic intermediate is undeniable. The unique combination of electronic and steric properties conferred by its substituents has enabled the development of highly effective modulators of lipid metabolism. The detailed synthetic protocols and an understanding of the biological consequences of SCD inhibition provided in this guide are intended to empower researchers to further explore the therapeutic potential of compounds derived from this versatile building block. Future research in this area will likely focus on the development of next-generation SCD inhibitors with improved tissue specificity and safety profiles, further solidifying the importance of this compound in the landscape of medicinal chemistry.

References

The Multifaceted Biological Activities of Fluorinated Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding a diverse array of derivatives with significant potential across various therapeutic areas. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core biological activities of fluorinated benzoic acid derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The information is presented to facilitate further research and drug development endeavors in these critical fields.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Fluorinated benzoic acid derivatives have been extensively investigated as potent anti-inflammatory agents, primarily through their inhibitory effects on cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of selected fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

CompoundModificationTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Analog 12-chloropyridyl ringCOX-18.343.7
COX-20.19
Celecoxib Analog 22-chloropyridyl ringCOX-1258353.4
COX-20.73
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideThiophene-3-carboxamideCOX-119.567.24
COX-20.29
Signaling Pathway: COX-2 Inhibition

Fluorinated benzoic acid derivatives exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivative Fluorinated_Benzoic_Acid->COX2 Inhibition

Mechanism of COX-2 inhibition by fluorinated benzoic acid derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric probe (TMPD).

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using appropriate software.

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

A growing body of evidence highlights the potential of fluorinated benzoic acid derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the IC50 values of various fluorinated benzoic acid derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Fluorinated benzofuranCompound with difluorine and bromineHCT116 (colorectal)19.5
Fluorinated indoleIndole-2-carboxylic acid derivativeA549 (lung)7.9 - 9.1
PC-3 (prostate)7.9 - 9.1
MCF-7 (breast)7.9 - 9.1
Fluorinated pyrazolylbenzimidazoleCompound 55bA549 (lung)0.95 - 1.57
MCF-7 (breast)0.95 - 1.57
HeLa (cervical)0.95 - 1.57
Cyclopentaquinoline with fluorobenzoic acidCompound 15A549 (lung)< 20
Compound 16A549 (lung)< 20
Signaling Pathway: Induction of Apoptosis via Bcl-2 Family Modulation

Certain fluorinated benzoic acid derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway FBA_Derivative Fluorinated Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) FBA_Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by fluorinated benzoic acid derivatives.
Signaling Pathway: Cell Cycle Arrest at G1/S Checkpoint

Some fluorinated benzoic acid derivatives can halt the cell cycle at the G1/S transition by inhibiting the activity of cyclin-dependent kinases (CDKs), thereby preventing DNA replication and cell division.[1]

Cell_Cycle_Arrest FBA_Derivative Fluorinated Benzoic Acid Derivative CyclinD_CDK46 Cyclin D-CDK4/6 FBA_Derivative->CyclinD_CDK46 Inhibition Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

G1/S cell cycle arrest induced by fluorinated benzoic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzoic acid derivatives, particularly hydrazide derivatives, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides MIC values for selected fluorinated benzoic acid hydrazide derivatives.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)
Hydrazide Derivative4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusEqual to ceftriaxone
Pyrazole Derivative4-Bromo and 3-methyl substitutedBacillus subtilis ATCC 66231
3,4-Dichloro derivativeStaphylococci strains0.5
3,5-Dichloro derivativeEnterococci strains4
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Neuroprotective Effects: Shielding the Nervous System from Damage

Recent research has uncovered the neuroprotective potential of certain fluorinated benzoic acid derivatives, offering hope for the treatment of neurodegenerative diseases and ischemic stroke. Their mechanisms of action can involve the modulation of excitotoxicity and the reduction of oxidative stress.

Neuroprotective Mechanism: NMDA Receptor Antagonism

Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death. Some fluorinated benzoic acid derivatives may exert their neuroprotective effects by antagonizing this receptor.

NMDA_Antagonism Glutamate Glutamate (Excessive) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activation Ca_Influx Ca²⁺ Influx (Excessive) NMDA_Receptor->Ca_Influx Neuronal_Damage Excitotoxicity & Neuronal Damage Ca_Influx->Neuronal_Damage FBA_Derivative Fluorinated Benzoic Acid Derivative FBA_Derivative->NMDA_Receptor Antagonism

Neuroprotection via NMDA receptor antagonism.
Experimental Protocol: In Vivo Model of Cerebral Ischemia

Animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model, are crucial for evaluating the in vivo efficacy of neuroprotective agents.

General Procedure (MCAO Model):

  • Anesthetize the animal (e.g., rat or mouse).

  • Surgically expose the middle cerebral artery (MCA).

  • Occlude the MCA for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.

  • Administer the test compound (fluorinated benzoic acid derivative) at a predetermined time point (before, during, or after ischemia).

  • After the occlusion period, reperfuse the artery by removing the occlusion.

  • Monitor the animal for neurological deficits using standardized scoring systems.

  • After a specific survival period (e.g., 24 or 48 hours), sacrifice the animal and harvest the brain.

  • Determine the infarct volume using histological staining (e.g., TTC staining).

  • Compare the infarct volume and neurological scores between the treated and vehicle control groups to assess the neuroprotective effect.

Experimental Workflow: A Generalized Approach for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of fluorinated benzoic acid derivatives for their biological activities.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_lead Lead Identification Synthesis Synthesis of Fluorinated Benzoic Acid Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_of_Action Lead_Identification Identification of Lead Compounds Mechanism_of_Action->Lead_Identification

Generalized workflow for in vitro screening.

This technical guide provides a foundational understanding of the significant and diverse biological activities of fluorinated benzoic acid derivatives. The presented data, signaling pathways, and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic agents. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in inflammation, cancer, infectious diseases, and neurodegenerative disorders.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, also known as 3,5-Difluoro-4-isopropoxybenzoic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure is of significant interest to the pharmaceutical industry, where it serves as a key intermediate in the synthesis of advanced therapeutic agents.[1] The strategic placement of two fluorine atoms and an isopropoxy group on the benzoic acid core imparts unique physicochemical properties that are advantageous in drug design, particularly in the development of enzyme inhibitors and receptor modulators. These substitutions can influence the molecule's metabolic stability, bioavailability, and binding affinity to biological targets.

This technical guide provides a detailed overview of the molecular structure and conformational properties of this compound based on theoretical considerations and data from structurally related molecules.

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group, two fluorine atoms at the meta positions relative to the carboxyl group, and an isopropoxy group at the para position.

Table 1: Predicted Molecular and Structural Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₀F₂O₃Chemical Supplier Data
Molecular Weight 216.18 g/mol Chemical Supplier Data
CAS Number 1344109-54-1Chemical Supplier Data
Predicted Bond Lengths
    C-F~1.35 ÅTypical for aryl fluorides
    C-O (ether)~1.37 ÅTypical for aryl ethers
    C-C (aromatic)~1.39 ÅStandard aromatic C-C bond
    C=O (carboxyl)~1.23 ÅStandard carboxyl C=O bond
    C-O (carboxyl)~1.34 ÅStandard carboxyl C-O bond
Predicted Bond Angles
    F-C-C~118-120°VSEPR theory on sp² carbon
    C-O-C (ether)~118°VSEPR theory on sp² oxygen
    O-C=O (carboxyl)~123°VSEPR theory on sp² carbon

Note: The predicted bond lengths and angles are based on standard values for similar chemical environments and may vary in the actual molecule.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid group to the aromatic ring.

The rotation of the isopropoxy group will be sterically hindered by the adjacent fluorine atoms, likely leading to a preferred conformation where the isopropyl group is oriented to minimize these interactions. The rotation of the carboxylic acid group is a well-studied phenomenon in benzoic acids. The planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is generally favored due to π-conjugation. However, a non-planar conformation may be adopted to alleviate steric strain. The true global minimum energy conformation would be a balance of these electronic and steric effects.

Logical Workflow for Conformational Analysis

G A Initial Structure Generation B Identification of Rotatable Bonds (C-O ether, C-C carboxyl) A->B C Potential Energy Surface Scan (Varying Dihedral Angles) B->C D Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) C->D E Frequency Calculation (Confirm Minima) D->E F Relative Energy Calculation D->F G Analysis of Stable Conformers E->G F->G

Caption: A typical workflow for the computational conformational analysis of the title compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, a plausible synthetic route and standard characterization methods can be outlined.

Synthesis

A likely synthetic pathway involves the nucleophilic aromatic substitution of 3,4,5-trifluorobenzoic acid with sodium isopropoxide.

Reaction Scheme:

3,4,5-Trifluorobenzoic acid + Sodium isopropoxide → this compound + Sodium fluoride

Detailed Methodology (Hypothetical):

  • Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous isopropanol (a suitable excess) with gentle heating until all the sodium has reacted.

  • Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 3,4,5-trifluorobenzoic acid (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 3,4,5-Trifluorobenzoic acid Sodium Isopropoxide B Reaction in Anhydrous Isopropanol (Reflux) A->B C Solvent Removal B->C D Acidification (e.g., 1M HCl) C->D E Filtration D->E F Recrystallization E->F G Pure Product F->G

Caption: A logical workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure of the synthesized product.

Table 2: Predicted Spectroscopic Data and Experimental Protocols

TechniquePredicted Key SignalsExperimental Protocol
¹H NMR - Doublet for the two aromatic protons. - Septet for the methine proton of the isopropoxy group. - Doublet for the six methyl protons of the isopropoxy group. - Broad singlet for the carboxylic acid proton.- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). - Instrument: 400 MHz or higher NMR spectrometer. - Procedure: Dissolve a small sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR - Signals for the aromatic carbons, with C-F and C-O carbons showing characteristic shifts and couplings. - Signal for the carbonyl carbon of the carboxylic acid. - Signals for the methine and methyl carbons of the isopropoxy group.- Solvent: As for ¹H NMR. - Instrument: As for ¹H NMR, with a broadband probe. - Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.
FTIR - Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). - Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-F stretches in the fingerprint region (~1300-1100 cm⁻¹). - C-O ether stretches (~1250 cm⁻¹).- Method: Attenuated Total Reflectance (ATR) or KBr pellet. - Instrument: A standard FTIR spectrometer. - Procedure: For ATR, place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. For KBr, grind a small amount of sample with dry KBr and press into a transparent pellet.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. While detailed experimental structural and conformational data are not widely published, this guide provides a comprehensive theoretical overview of its key characteristics. The predicted structural parameters, conformational preferences, and a plausible synthetic route with characterization protocols offer a solid foundation for researchers and drug development professionals working with this compound. Experimental validation of the data presented here is crucial for a complete understanding of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and its derivatives are emerging as valuable scaffolds in medicinal chemistry. The presence of the difluorophenyl ring can enhance metabolic stability and binding affinity, while the isopropoxy group modulates lipophilicity. These structural features make them promising candidates for the development of novel therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) such as GPR40/FFAR1, a key target in the treatment of type 2 diabetes.[1][2] This document provides detailed protocols for the synthesis of the parent acid and its amide and ester derivatives, along with an overview of a relevant signaling pathway.

Synthetic Schemes

The synthesis of this compound derivatives commences with the preparation of the key intermediate, 3,5-difluoro-4-hydroxybenzoic acid. This intermediate is then subjected to a Williamson ether synthesis to introduce the isopropoxy group. Subsequent derivatization of the carboxylic acid moiety via amide coupling or esterification yields the final products.

Workflow for the Synthesis of this compound and its Derivatives

Synthesis_Workflow A 3,4,5-Trifluorobenzoic Acid B 3,5-Difluoro-4-methoxybenzoic Acid A->B Methoxylation C 3,5-Difluoro-4-hydroxybenzoic Acid (Key Intermediate) B->C Demethylation D This compound (Target Acid) C->D Williamson Ether Synthesis (Isopropylation) E Amide Derivatives D->E Amide Coupling F Ester Derivatives D->F Esterification

Caption: Overall synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid (Key Intermediate)

Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol.

  • Reagent Addition: Add sodium methoxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3,5-difluoro-4-methoxybenzoic acid.

Step 2: Demethylation to 3,5-Difluoro-4-hydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 3,5-difluoro-4-methoxybenzoic acid (1.0 eq) in a solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the mixture in an ice bath and add a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-difluoro-4-hydroxybenzoic acid.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is adapted from general Williamson ether synthesis procedures.[6][7]

  • Reaction Setup: To a solution of 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq)).

  • Reagent Addition: Add 2-bromopropane or 2-iodopropane (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Acidify the mixture with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound.

Protocol 3: Synthesis of Amide Derivatives

Amide derivatives can be synthesized using standard peptide coupling reagents.[8]

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Reagent Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of Ester Derivatives

Esterification can be achieved via Fischer esterification or by reaction with an alkyl halide under basic conditions.

  • Reaction Setup (Fischer Esterification): Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

  • Reagent Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound and its derivatives based on typical yields for analogous reactions.

Table 1: Synthesis of this compound

StepStarting MaterialReagentsProductExpected Yield (%)
13,4,5-Trifluorobenzoic AcidNaOCH₃, MeOH3,5-Difluoro-4-methoxybenzoic Acid70-85
23,5-Difluoro-4-methoxybenzoic AcidBBr₃, DCM3,5-Difluoro-4-hydroxybenzoic Acid60-80
33,5-Difluoro-4-hydroxybenzoic Acid2-Bromopropane, K₂CO₃, DMFThis compound75-90

Table 2: Synthesis of Amide and Ester Derivatives

Derivative TypeCoupling/ReactionReagentsExpected Yield (%)
AmideHATU CouplingAmine, HATU, DIPEA, DMF70-95
EsterFischer EsterificationAlcohol, H₂SO₄ (cat.)60-85

Application in Drug Discovery: Targeting the GPR40 Signaling Pathway

Derivatives of benzoic acid are being explored as agonists for GPR40 (G-protein coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1]

GPR40 Signaling Pathway

GPR40_Signaling cluster_cell Pancreatic β-Cell GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol ↑ [Ca²⁺]cytosol Ca_release->Ca_cytosol Insulin_exocytosis Insulin Granule Exocytosis Ca_cytosol->Insulin_exocytosis Triggers Insulin_secretion ↑ Insulin Secretion Insulin_exocytosis->Insulin_secretion PKC->Insulin_exocytosis Potentiates Ligand GPR40 Agonist (e.g., Benzoic Acid Derivative) Ligand->GPR40 Binds to

Caption: GPR40 signaling cascade in pancreatic β-cells.

Activation of GPR40 by an agonist leads to the activation of the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, leading to an increase in cytosolic calcium levels. Both the elevated calcium and DAG contribute to the exocytosis of insulin-containing granules, resulting in enhanced glucose-dependent insulin secretion. This mechanism makes GPR40 agonists attractive therapeutic candidates for type 2 diabetes, as they are less likely to cause hypoglycemia compared to other secretagogues. The development of potent and selective this compound derivatives could lead to novel treatments for this metabolic disorder.

References

Application Notes and Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid and an isopropoxy group, offers a strategic starting point for the synthesis of novel bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this scaffold particularly attractive for the development of enzyme inhibitors and receptor modulators.[1] This document provides detailed application notes on the utility of this compound, focusing on its role in the synthesis of potential kinase inhibitors targeting the PI3K/Akt signaling pathway. It includes hypothetical quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant workflows and pathways.

Introduction to this compound in Drug Discovery

Fluorinated organic compounds are of significant interest in pharmaceutical development due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as metabolic stability and bioavailability.[2] this compound serves as a key intermediate for the synthesis of a variety of derivatives, particularly amides and esters. The difluorobenzamide moiety, for instance, is a common feature in a range of biologically active compounds, including those with antibacterial and anticancer activities.

This building block is particularly well-suited for structure-activity relationship (SAR) studies, where the systematic modification of the carboxylic acid group can lead to the optimization of potency and selectivity for a given biological target.

Application Case Study: Development of a Hypothetical Kinase Inhibitor Series

To illustrate the application of this compound, we present a case study on the development of a hypothetical series of amide derivatives targeting the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

Rationale for Targeting the PI3K/Akt Pathway

The PI3K/Akt pathway is constitutively activated in numerous cancer types, leading to uncontrolled cell growth and resistance to apoptosis.[6] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, have shown promise in preclinical and clinical studies. The 3,5-difluoro-4-isopropoxybenzoyl scaffold can be elaborated to generate potent and selective kinase inhibitors.

Data Presentation: Hypothetical Kinase Inhibitor Series

The following table summarizes the quantitative data for a hypothetical series of compounds synthesized from this compound.

Compound IDR-Group (Amine)PI3Kα IC50 (nM)Akt1 IC50 (nM)Cell Viability (MCF-7) IC50 (µM)
HYPO-001 4-Aminopyridine150>10,00025.3
HYPO-002 2-Amino-5-methylthiazole758,50012.8
HYPO-003 4-(Aminomethyl)morpholine255,2005.1
HYPO-004 Aniline250>10,00045.7
HYPO-005 (S)-3-Aminopyrrolidine153,8002.3

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

  • This compound

  • Amine of interest

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the desired amide.

Diagram of the Amide Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Benzoic Acid in DMF B Add Amine, BOP, and DIPEA A->B C Stir at Room Temperature (12-16h) B->C D Dilute with EtOAc C->D E Wash with NaHCO3 and Brine D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H Pure Amide Product G->H

Amide Synthesis Workflow

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PI3Kα and Akt1 kinases.

Materials:

  • Synthesized compounds

  • Recombinant human PI3Kα and Akt1 enzymes

  • ATP

  • Kinase-specific substrate (e.g., a fluorescently labeled peptide)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT) Protocol

This protocol describes how to assess the effect of the synthesized compounds on the viability of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. The following diagram illustrates the pathway and the potential point of inhibition by the synthesized compounds.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Synthesized Inhibitor (e.g., HYPO-005) Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of novel kinase inhibitors, as illustrated in this document, highlights its potential for the development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of derivatives based on this promising scaffold. The strategic incorporation of the 3,5-difluoro-4-isopropoxybenzoyl moiety can lead to compounds with enhanced pharmacological properties, paving the way for the discovery of next-generation drugs.

References

Application Notes and Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a valuable building block in the synthesis of more complex molecules. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability, binding affinity, and lipophilicity of a parent molecule, making this compound particularly attractive for drug discovery programs.[1][2][3][4] The isopropoxy group provides steric bulk and can influence the solubility and electronic properties of the molecule. This application note details two plausible and robust synthetic strategies for the preparation of this compound: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr).

Synthetic Protocols

Two primary synthetic routes are proposed for the synthesis of this compound. The selection of the optimal route will depend on the availability of starting materials and the desired scale of the reaction.

Route 1: Williamson Ether Synthesis

This classic method involves the reaction of an alkali metal salt of a phenol with an alkyl halide. In this case, the synthesis would proceed in two steps: first, the esterification of 3,5-difluoro-4-hydroxybenzoic acid to protect the carboxylic acid, followed by the etherification of the phenolic hydroxyl group, and finally, hydrolysis of the ester to yield the desired product.

Step 1: Esterification of 3,5-Difluoro-4-hydroxybenzoic Acid

The carboxylic acid is first converted to its methyl or ethyl ester to prevent unwanted side reactions during the subsequent etherification step.

Experimental Protocol:

  • To a solution of 3,5-difluoro-4-hydroxybenzoic acid in methanol or ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Etherification of the Intermediate Ester

The phenolic hydroxyl group of the ester intermediate is then reacted with an isopropyl halide in the presence of a base.

Experimental Protocol:

  • To a solution of the methyl or ethyl 3,5-difluoro-4-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or cesium carbonate).

  • Add isopropyl bromide or isopropyl iodide to the reaction mixture.

  • Heat the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base such as sodium hydroxide or lithium hydroxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Data Summary for Williamson Ether Synthesis:

ParameterStep 1: EsterificationStep 2: EtherificationStep 3: Hydrolysis
Starting Material 3,5-Difluoro-4-hydroxybenzoic acidMethyl/Ethyl 3,5-difluoro-4-hydroxybenzoateMethyl/Ethyl 3,5-difluoro-4-(propan-2-yloxy)benzoate
Reagents Methanol/Ethanol, H₂SO₄/SOCl₂Isopropyl bromide/iodide, K₂CO₃/Cs₂CO₃NaOH/LiOH, HCl
Solvent Methanol/EthanolDMF/AcetonitrileMethanol/Water or Ethanol/Water
Typical Temperature Reflux50-100 °CReflux
Typical Reaction Time 2-6 hours4-12 hours2-8 hours
Purification Method Column Chromatography/RecrystallizationColumn ChromatographyFiltration/Recrystallization
Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct reaction of a trifluorinated benzoic acid derivative with an isopropoxide salt. The fluorine atom at the 4-position is activated for nucleophilic substitution by the electron-withdrawing fluorine atoms at the 3 and 5 positions and the carboxylic acid group.

Experimental Protocol:

  • Prepare a solution of sodium isopropoxide by reacting sodium metal or sodium hydride with isopropanol.

  • To a solution of 3,4,5-trifluorobenzoic acid in a polar aprotic solvent like DMF or DMSO, add the freshly prepared sodium isopropoxide solution.

  • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary for Nucleophilic Aromatic Substitution (SNAr):

ParameterReaction Conditions
Starting Material 3,4,5-Trifluorobenzoic acid
Reagents Sodium isopropoxide (from Sodium and Isopropanol), HCl
Solvent DMF or DMSO
Typical Temperature 80-150 °C
Typical Reaction Time 6-24 hours
Purification Method Recrystallization/Column Chromatography

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two proposed synthetic routes for this compound.

G cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A1 3,5-Difluoro-4-hydroxybenzoic acid B1 Methyl 3,5-difluoro-4-hydroxybenzoate A1->B1 Esterification (MeOH, H+) C1 Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate B1->C1 Etherification (i-PrBr, K2CO3) D1 This compound C1->D1 Hydrolysis (NaOH, H2O) A2 3,4,5-Trifluorobenzoic acid B2 This compound A2->B2 SNAr (NaO-iPr)

Caption: Proposed synthetic routes to this compound.

Role in Drug Discovery Workflow

As a building block, this compound can be incorporated into lead compounds to improve their pharmacological properties. The following diagram illustrates a generalized workflow where such a building block might be utilized.

G A Target Identification and Validation B Lead Compound Identification A->B C Lead Optimization B->C D Introduction of 3,5-Difluoro-4-(propan-2-yloxy) -benzoic acid moiety C->D E Improved Pharmacokinetics (e.g., metabolic stability) D->E F Enhanced Potency D->F G Preclinical Development E->G F->G H Clinical Trials G->H

Caption: Role of building blocks in a drug discovery workflow.

Applications in Research and Development

Fluorinated benzoic acids are widely utilized in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[1]

  • Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Given these properties, this compound is a promising scaffold for the synthesis of novel bioactive compounds, including enzyme inhibitors and receptor modulators.[3] Researchers in drug discovery can use this molecule to systematically probe structure-activity relationships (SAR) and optimize the pharmacokinetic properties of lead compounds.

References

Application Notes and Protocols: 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a fluorinated aromatic carboxylic acid with significant potential in the field of materials science, particularly in the design and synthesis of advanced liquid crystals. The strategic placement of two fluorine atoms on the benzene ring, combined with the isopropoxy group, imparts unique electronic and steric properties to the molecule. These features are highly desirable for creating materials with specific dielectric anisotropies, viscosities, and thermal behaviors, which are critical for applications in display technologies and photonics.

The primary application of this compound in materials science is as a key building block for the synthesis of calamitic (rod-like) liquid crystals, including those exhibiting ferroelectric and antiferroelectric properties. The fluorine substituents are instrumental in tuning the dielectric anisotropy of the final liquid crystal molecule. A dipole moment perpendicular to the long molecular axis can be introduced by the lateral fluorine atoms, which is a crucial feature for inducing negative dielectric anisotropy (Δε < 0), a property essential for vertically aligned (VA) mode liquid crystal displays (LCDs)[1].

This document provides detailed application notes on the use of this compound in the synthesis of liquid crystals and a general experimental protocol for its incorporation into a liquid crystal scaffold via esterification.

Key Applications in Materials Science

The primary application of this compound is in the synthesis of:

  • Ferroelectric Liquid Crystals (FLCs): The fluorination pattern of the benzoic acid core is a critical design element in the creation of ferroelectric nematic (NF) liquid crystals. These materials possess a macroscopic electric polarization while maintaining liquid-like fluidity, offering potential for revolutionary display and sensor technologies[2]. The specific electronic distribution conferred by the fluorine atoms can promote the polar ordering necessary for ferroelectricity[2].

  • Liquid Crystals for Vertically Aligned (VA) Displays: Materials with negative dielectric anisotropy are essential for VA-LCDs. The lateral fluorine atoms in this compound help to generate a strong dipole moment perpendicular to the long axis of the final liquid crystal molecule, thereby inducing the required negative dielectric anisotropy[1].

  • High-Performance Liquid Crystal Mixtures: This benzoic acid derivative can be used to synthesize components for multicomponent liquid crystal mixtures. Such mixtures are formulated to achieve specific physical properties, such as a broad operating temperature range, low viscosity, and high stability, which are not attainable with single-component systems[3].

Quantitative Data Summary

PropertySymbolRepresentative Value RangeUnitSignificance in Liquid Crystal Performance
Dielectric AnisotropyΔε-2.0 to -6.0DimensionlessA negative value is crucial for VA-LCDs, enabling the liquid crystal molecules to align perpendicular to the applied electric field[1].
BirefringenceΔn0.08 to 0.15DimensionlessDetermines the light modulation properties of the liquid crystal layer and influences the cell gap and response time.
Clearing PointTc80 to 150°CThe temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase.
Rotational Viscosityγ₁100 to 250mPa·sA lower viscosity leads to faster switching times for the liquid crystal display.
Spontaneous PolarizationPs50 to 200nC/cm²A key parameter for ferroelectric liquid crystals, indicating the magnitude of the spontaneous electric polarization.

Experimental Protocols

The most common synthetic route to incorporate this compound into a liquid crystal molecule is through esterification with a suitable phenolic or alcoholic core. The following is a representative protocol for the synthesis of an ester-linked liquid crystal.

Protocol 1: Synthesis of a Biphenyl Ester Liquid Crystal Precursor

This protocol describes the Steglich esterification of this compound with 4'-pentylbiphenyl-4-ol, a common mesogenic core.

Materials:

  • This compound

  • 4'-Pentylbiphenyl-4-ol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4'-pentylbiphenyl-4-ol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Coupling Agents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure biphenyl ester product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including phase transition temperatures, can be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Visualizations

Diagram 1: Synthetic Pathway for a Liquid Crystal Precursor

G cluster_reactants Reactants cluster_reagents Reagents A This compound E Steglich Esterification A->E B 4'-Pentylbiphenyl-4-ol B->E C DCC, DMAP C->E D DCM (Solvent) D->E F Biphenyl Ester Liquid Crystal E->F

Caption: Synthetic route for a biphenyl ester liquid crystal.

Diagram 2: Logical Workflow for Material Characterization

G A Synthesized Liquid Crystal B Structural Confirmation (NMR, MS) A->B C Thermal Analysis (DSC) A->C D Mesophase Identification (POM) A->D E Electro-Optical Characterization (Dielectric Spectroscopy) A->E F Verified Liquid Crystalline Material Properties B->F C->F D->F E->F

Caption: Characterization workflow for the synthesized material.

References

protocol for the purification of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed , a key intermediate in the synthesis of various pharmaceutical agents. The presence of fluorine atoms and a carboxylic acid functionality makes this compound valuable for developing molecules with enhanced metabolic stability and bioavailability. Proper purification is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

The primary purification strategy outlined here involves an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to achieve high purity. An alternative method using column chromatography is also described.

Data Presentation

ParameterExpected ValueAnalysis Method
Purity> 98%HPLC, ¹H NMR
AppearanceWhite to off-white solidVisual Inspection
Melting PointTo be determined (related compound 3,5-Difluorobenzoic acid melts at 121-123 °C[1])Melting Point Apparatus
YieldDependent on crude sample purityGravimetric Analysis

Experimental Protocols

Method 1: Purification by Acid-Base Extraction and Recrystallization

This is the recommended primary method for purifying crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or Ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixture)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

Part A: Acid-Base Extraction [2]

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M NaOH solution. Add the NaOH solution, shake the funnel vigorously, and vent frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with 1 M NaOH solution two more times to ensure all the carboxylic acid has been converted to its sodium salt and extracted into the aqueous phase.

  • Combine all aqueous extracts.

  • Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the organic layer.

  • Cool the aqueous solution in an ice bath.

  • Slowly acidify the cold aqueous solution by adding 1 M HCl dropwise with stirring until the pH is approximately 2. The purified this compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the solid under vacuum.

Part B: Recrystallization [3][4][5]

  • Transfer the dried solid from the acid-base extraction to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., an ethanol/water mixture) to dissolve the solid completely. Start with a small volume and add more solvent in portions as needed.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Method 2: Purification by Column Chromatography

This method is an alternative for purification, especially for removing impurities with similar acidity.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Eluent (e.g., a mixture of heptane/ethyl acetate with 0.5-1% acetic acid for normal-phase[6], or a water/acetonitrile mixture with 0.1% trifluoroacetic acid for reversed-phase[7])

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the resulting solid under vacuum.

Mandatory Visualization

PurificationWorkflow start Crude Product extraction Dissolve in Organic Solvent start->extraction add_base Extract with Aqueous Base extraction->add_base separate_layers Separate Layers add_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify Aqueous Phase impurities1 Neutral/Basic Impurities separate_layers->impurities1 Organic Phase filter1 Filter Precipitate acidify->filter1 recrystallize Recrystallize filter1->recrystallize filter2 Filter Crystals recrystallize->filter2 end_product Pure Product filter2->end_product impurities2 Soluble Impurities filter2->impurities2 Filtrate

Caption: Purification workflow for this compound.

References

3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Key Building Block in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including the presence of two fluorine atoms and an isopropoxy group, impart favorable pharmacokinetic and pharmacodynamic properties to target molecules. The fluorine atoms enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and protein-ligand interactions. This versatile intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors.

Application Notes

This compound serves as a pivotal precursor in the synthesis of a variety of biologically active compounds, most notably inhibitors of p38 MAP kinase. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.

The incorporation of the 3,5-difluoro-4-(propan-2-yloxy)benzoyl moiety into small molecules can significantly enhance their potency and selectivity as p38 MAPK inhibitors. This structural motif is integral to the design of compounds that can effectively modulate the inflammatory response and inhibit tumor progression.

A prominent example of a drug candidate synthesized using this building block is BIRB 796 (Doramapimod) , a highly potent and selective allosteric inhibitor of p38 MAPK. BIRB 796 has been investigated in clinical trials for the treatment of various inflammatory conditions. The 3,5-difluoro-4-isopropoxy group of the benzoic acid precursor plays a crucial role in the binding of BIRB 796 to a unique allosteric pocket of the p38 enzyme, leading to a conformational change that prevents its activation.

Quantitative Data

The following table summarizes the key biological data for BIRB 796, a p38 MAPK inhibitor synthesized using this compound as a key building block.

CompoundTargetAssayIC50 / KdCell Line / SystemReference
BIRB 796 (Doramapimod) p38α MAPKCell-freeIC50: 38 nM-[1]
p38β MAPKCell-freeIC50: 65 nM-[1]
p38γ MAPKCell-freeIC50: 200 nM-[1]
p38δ MAPKCell-freeIC50: 520 nM-[1]
p38α MAPKBinding AssayKd: 0.1 nMTHP-1 cells[2]
TNF-α releaseCellularIC50: 7 nM-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound starting from 3,4,5-trifluorobenzoic acid.

Materials:

  • 3,4,5-trifluorobenzoic acid

  • Sodium isopropoxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,4,5-trifluorobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask, add sodium isopropoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 2N HCl until the pH is approximately 2-3, resulting in the precipitation of a solid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of a p38 MAPK Inhibitor (Illustrative Example based on BIRB 796 Synthesis)

This protocol provides a generalized procedure for the amide coupling of this compound with a suitable amine to form a key intermediate in the synthesis of p38 MAPK inhibitors like BIRB 796.

Materials:

  • This compound

  • Amine precursor (e.g., a substituted aminopyrazole)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) and the amine precursor (1 equivalent) in anhydrous DMF, add BOP (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Upon completion, add a solution of lithium chloride (e.g., 5% aqueous) and stir for 30 minutes.

  • Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amide intermediate.

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_Signaling_Pathway stress Environmental Stress / Inflammatory Cytokines (TNF-α, IL-1β) receptor Cell Surface Receptors stress->receptor MKKs MAPKKs (MKK3/6) receptor->MKKs Activation p38 p38 MAPK MKKs->p38 Phosphorylation (Activation) substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates Phosphorylation response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor This compound-based Inhibitor (e.g., BIRB 796) inhibitor->p38 Allosteric Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

experimental_workflow start Starting Materials: 3,4,5-Trifluorobenzoic Acid & Isopropanol synthesis1 Synthesis of This compound start->synthesis1 coupling Amide Coupling with Amine Precursor synthesis1->coupling intermediate Key Amide Intermediate coupling->intermediate synthesis2 Further Synthetic Steps intermediate->synthesis2 final_product Final p38 MAPK Inhibitor (e.g., BIRB 796) synthesis2->final_product bio_assay Biological Assays (Kinase Assay, Cellular Assays) final_product->bio_assay

References

Application Notes and Protocols for N-Acylation with 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of primary and secondary amines with 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. This procedure is essential for the synthesis of a wide range of amide derivatives, which are of significant interest in medicinal chemistry and drug development. The presence of the difluoro-isopropoxy-phenyl moiety can impart unique pharmacological properties to the resulting molecules.

The protocols described herein utilize standard and efficient carbodiimide-mediated coupling reactions, which are broadly applicable. While specific quantitative data for every possible amine is not provided, representative data for analogous reactions are presented to guide expectation of yields.

Data Presentation

The following table summarizes representative data for amide coupling reactions of benzoic acid analogs with various amines using standard coupling protocols. These values can serve as a benchmark for the N-acylation with this compound.

EntryCarboxylic Acid AnalogAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)
14-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBtDIPEADMF1285
2Benzoic AcidAnilineEDC, HOBtDIEADMFOvernight85
32-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineHATUDIEADMF12-24~80-90 (expected)
43-fluoro-5-iodobenzoic acidBenzylamineEDC, HOBtDIPEADCM1285[1]
53-fluoro-5-iodobenzoic acidMorpholineEDC, HOBtDIPEADCM1292[1]

Experimental Protocols

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This protocol outlines a standard and robust procedure for the amide bond formation between this compound and a generic amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.[1][2]

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a co-solvent or as the primary solvent.[1]

  • Reagent Addition: Add the desired amine (1.1-1.2 equivalents) to the solution, followed by HOBt (1.2 equivalents).[1][2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base and Coupling Agent Addition: Add DIPEA (2.0-2.5 equivalents) to the stirred solution.[1][2] Then, add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times) and brine (1 time).[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Mandatory Visualizations

Experimental Workflow Diagram

G Workflow for EDC/HOBt Mediated N-Acylation cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM/DMF add_amine Add Amine (1.1 eq) and HOBt (1.2 eq) start->add_amine cool Cool to 0 °C add_amine->cool add_base Add DIPEA (2.0 eq) cool->add_base Proceed to Coupling add_edc Add EDC·HCl (1.2 eq) add_base->add_edc stir Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_edc->stir quench Dilute with EtOAc/DCM stir->quench Reaction Complete wash Wash with aq. NaHCO3 and Brine quench->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product Pure N-Acylated Product purify->end_product G Hypothetical Inhibition of a Signaling Pathway cluster_pathway Cellular Signaling Cascade Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR1) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PLCγ) Receptor->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Synthesized N-Acylated Compound [3,5-Difluoro-4-(propan-2-yloxy)benzamide derivative] Inhibitor->Receptor Inhibition

References

Application Notes and Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific studies on the direct application of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid as an active agrochemical ingredient. The following information is based on the established use of structurally related 3,5-difluorobenzoic acid derivatives in agrochemical research and is intended to provide a foundational understanding and potential research directions.

Introduction

This compound is a fluorinated aromatic carboxylic acid. While direct agrochemical applications of this specific compound are not documented, its structural motifs—the difluorinated benzene ring and the carboxylic acid group—are present in numerous active agrochemical compounds and their synthetic intermediates. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy. Benzoic acid derivatives, in particular, are known to be key building blocks for various herbicides and plant growth regulators.[1]

This document outlines potential research applications and generalized experimental protocols for investigating the agrochemical potential of this compound, drawing parallels from related compounds.

Potential Applications in Agrochemical Research

Based on the known activities of similar fluorinated benzoic acid derivatives, this compound could be explored for the following applications:

  • As a Building Block for Novel Herbicides: The primary and most probable use of this compound is as an intermediate in the synthesis of more complex and potent herbicidal molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional groups to generate a library of derivatives for screening.

  • As a Plant Growth Regulator: Some benzoic acid derivatives exhibit auxin-like activity or can interfere with plant hormone signaling pathways, making them candidates for plant growth regulators.

  • As a Fungicide or Insecticide Scaffold: While less common for this specific structural class, the fluorinated phenyl ring could serve as a scaffold for the development of new fungicides or insecticides.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1344109-54-1
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, acetone, and dichloromethane.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of agrochemicals, which can be adapted for research on this compound and its derivatives.

Protocol 1: Synthesis of Ester Derivatives for Herbicidal Screening

This protocol describes a general method for converting the carboxylic acid to an ester, a common step in creating more biologically active herbicides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the completion by TLC.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • Esterification:

    • Dissolve the resulting crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.5 equivalents of the desired alcohol and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol provides a method for assessing the phytotoxicity of the parent compound or its derivatives on model plant species.

Materials:

  • Test compounds (e.g., this compound and its esters)

  • Seeds of monocot (e.g., Avena fatua - wild oat) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Petri dishes with filter paper

  • Acetone

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µg/mL). The final acetone concentration in the assay should be kept below 1% to avoid phytotoxicity.

  • Seed Plating:

    • Place a sterile filter paper in each petri dish.

    • Arrange a known number of seeds (e.g., 20) evenly on the filter paper.

  • Treatment Application:

    • Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper in the respective petri dishes.

    • Use a solution with 1% acetone in water as a negative control.

    • Use a commercial herbicide as a positive control.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the germination rate (%), root length (mm), and shoot length (mm) for each treatment.

    • Calculate the inhibition percentage for each parameter compared to the negative control.

    • Determine the GR₅₀ (concentration required for 50% growth reduction) for active compounds.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a hypothetical mode of action for a herbicide derived from this compound.

G cluster_synthesis Generalized Synthetic Workflow A 3,5-Difluoro-4- (propan-2-yloxy)benzoic acid B Acid Chloride Formation A->B C Esterification / Amidation B->C D Active Herbicide Candidate C->D

Caption: Generalized synthetic pathway for creating herbicide candidates.

G cluster_pathway Hypothetical Herbicide Mode of Action A Herbicide Candidate B Target Enzyme (e.g., Acetolactate Synthase) A->B Binds to C Enzyme Inhibition D Disruption of Amino Acid Biosynthesis C->D E Plant Death D->E

Caption: Hypothetical mode of action for a derived herbicide.

Conclusion

While this compound does not have documented direct applications in agrochemical research, its chemical structure suggests its potential as a valuable synthetic intermediate. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate its utility in the development of novel herbicides or other agrochemicals. Further research involving the synthesis and screening of a library of derivatives is necessary to elucidate any potential biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound via a Williamson ether synthesis.

Reaction Scheme:

Materials:

  • 3,5-Difluoro-4-hydroxybenzoic acid

  • 2-bromopropane (or 2-iodopropane)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-Difluoro-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting material. 2. Insufficient reaction time or temperature. 3. Deactivated alkylating agent. 4. Presence of water in the reaction.1. Use a stronger base (e.g., sodium hydride) or ensure the base is anhydrous and used in sufficient excess. 2. Increase the reaction temperature or extend the reaction time. Monitor by TLC. 3. Use a fresh bottle of 2-bromopropane or switch to the more reactive 2-iodopropane. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Presence of Unreacted Starting Material 1. Insufficient amount of alkylating agent. 2. Reaction has not gone to completion.1. Increase the equivalents of 2-bromopropane. 2. Extend the reaction time or increase the temperature.
Formation of Propene Byproduct Elimination (E2) side reaction is competing with the desired substitution (SN2) reaction. This is common with secondary alkyl halides.1. Use a less-hindered, non-nucleophilic base if possible, although for deprotonating a phenol, common bases like K₂CO₃ are standard. 2. Lower the reaction temperature. 3. Use a more polar aprotic solvent like DMSO, which can favor SN2 over E2.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during work-up. 2. Oily product that is difficult to crystallize.1. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, making it less water-soluble. 2. Try different solvent systems for recrystallization. If the product remains an oil, consider purification by column chromatography.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected qualitative effects of key reaction parameters on the yield of this compound.

ParameterOptionsExpected Impact on YieldRationale
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)Stronger bases can lead to faster and more complete deprotonation, potentially increasing the rate of the desired SN2 reaction.A stronger base ensures a higher concentration of the nucleophilic phenoxide ion.
Solvent Polar Aprotic (e.g., DMF, DMSO) vs. Polar Protic (e.g., Ethanol)Polar aprotic solvents generally give higher yields for SN2 reactions.Polar aprotic solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. Polar protic solvents can solvate and deactivate the nucleophile.
Temperature Lower (e.g., 50-60°C) vs. Higher (e.g., 80-100°C)Increasing temperature generally increases the reaction rate, but can also favor the competing E2 elimination reaction, potentially lowering the overall yield of the desired ether.Higher temperatures provide more energy for the reaction to overcome the activation barrier, but the E2 pathway often has a higher activation energy and is more favored at higher temperatures.
Alkylating Agent 2-bromopropane vs. 2-iodopropane2-iodopropane is a better leaving group and will react faster, potentially leading to higher yields in a shorter reaction time.Iodine is a larger, more polarizable atom, making the C-I bond weaker and a better leaving group than the C-Br bond.

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound A 3,5-Difluoro-4-hydroxybenzoic acid D This compound A->D Williamson Ether Synthesis (SN2) B 2-bromopropane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC) start->check_sm increase_reagents Increase Equivalents of Base and/or Alkylating Agent check_sm->increase_reagents Yes check_byproducts Analyze for Byproducts (e.g., Propene via GC-MS) check_sm->check_byproducts No optimize Optimized Conditions increase_reagents->optimize increase_time_temp Increase Reaction Time and/or Temperature increase_time_temp->optimize check_byproducts->increase_time_temp No Significant Byproducts lower_temp Lower Reaction Temperature to Favor SN2 check_byproducts->lower_temp Elimination Product Found change_solvent Use a More Polar Aprotic Solvent (e.g., DMSO) lower_temp->change_solvent lower_temp->optimize change_solvent->optimize

Caption: A workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the yield in this synthesis?

A1: The most critical factor is minimizing the competing E2 elimination reaction. This can be achieved by carefully controlling the reaction temperature, as higher temperatures tend to favor elimination. Using a polar aprotic solvent like DMF or DMSO can also help to favor the desired SN2 reaction.

Q2: Can I use a different base instead of potassium carbonate?

A2: Yes, other bases can be used. A stronger base like sodium hydride (NaH) will deprotonate the phenolic hydroxyl group more effectively, which can lead to a faster reaction. However, stronger, more hindered bases can also promote the E2 side reaction. Weaker bases may result in incomplete deprotonation and lower yields.

Q3: My product is an oil and will not crystallize. What should I do?

A3: If your product is an oil, it may be due to impurities. First, ensure that all solvent has been removed under high vacuum. If it remains an oil, you can try dissolving it in a minimal amount of a solvent in which it is soluble (like ethyl acetate) and then slowly adding a non-solvent (like hexanes) until it becomes cloudy, then cooling to induce crystallization. If this fails, purification by column chromatography is the recommended next step.

Q4: How do I know if the reaction has gone to completion?

A4: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (3,5-Difluoro-4-hydroxybenzoic acid). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q5: Is it better to use 2-bromopropane or 2-iodopropane?

A5: 2-iodopropane is more reactive because iodide is a better leaving group than bromide. This will result in a faster reaction and may lead to a higher yield, especially if the reaction with 2-bromopropane is sluggish. However, 2-iodopropane is generally more expensive.

Technical Support Center: Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

The synthesis of this compound typically proceeds via a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. Several side reactions can occur, leading to impurities and reduced yields. The table below outlines potential experimental issues, their likely causes, and recommended solutions.

Experimental Issue Likely Cause (Side Reaction) Recommended Solution
Low yield of the desired product and presence of a volatile impurity. E2 Elimination: The use of a secondary alkyl halide (isopropyl bromide) under basic conditions can lead to the formation of propene gas through an E2 elimination reaction, which competes with the desired SN2 substitution.[1][2][3]- Use a milder base or carefully control the stoichiometry of the base. - Employ a lower reaction temperature to favor the SN2 reaction. - Consider using an alternative isopropylating agent that is less prone to elimination, such as isopropyl tosylate.
Presence of an additional aromatic impurity with a similar mass. C-Alkylation: The phenoxide intermediate can undergo C-alkylation in addition to the desired O-alkylation, resulting in the formation of 3,5-difluoro-2-isopropyl-4-hydroxybenzoic acid.[4][5] The choice of solvent can significantly influence the O/C alkylation ratio.[4]- Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[4] - Employing a counter-ion that promotes O-alkylation (e.g., using a potassium base instead of a sodium base) may be beneficial.
Incomplete conversion to the final product; presence of the ester intermediate. Incomplete Hydrolysis: The hydrolysis (saponification) of the ester intermediate may be incomplete, especially if the ester is sterically hindered or if the reaction conditions are not optimal.[4][6][7]- Increase the reaction time or temperature for the hydrolysis step. - Use a stronger base or a higher concentration of the base. - Ensure efficient mixing to overcome any phase separation issues.
Formation of a non-acidic impurity and gas evolution during the reaction. Decarboxylation: The final product, a benzoic acid derivative, may undergo decarboxylation to form 1,3-difluoro-2-(propan-2-yloxy)benzene, especially at elevated temperatures.[6][8]- Avoid excessive heating during the final steps of the synthesis and purification. - If purification by distillation is attempted, use vacuum distillation at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture from the Williamson ether synthesis step shows multiple spots on the TLC plate. What are the likely byproducts?

A1: Besides the desired O-alkylated product, you are likely observing the starting material (3,5-difluoro-4-hydroxybenzoic acid or its ester) and the C-alkylated byproduct (3,5-difluoro-2-isopropyl-4-hydroxybenzoic acid or its ester).[4][5] The formation of the C-alkylated product is a known side reaction in the alkylation of phenols.[4]

Q2: I have a low yield in the first step, and I smell a faint sweet odor reminiscent of an alkene. What could be the issue?

A2: The odor suggests the formation of propene, a gaseous byproduct from the E2 elimination of your isopropylating agent (e.g., isopropyl bromide).[1][2] This is a common competing reaction when using secondary alkyl halides in Williamson ether synthesis.[3] To minimize this, you can try lowering the reaction temperature or using a less sterically hindered base.

Q3: After the hydrolysis step, my final product is not very pure and seems to contain some starting ester. How can I improve the purity?

A3: This indicates incomplete hydrolysis. You can try to drive the reaction to completion by increasing the reaction time, raising the temperature, or using a higher concentration of the base.[4][6][7] Alternatively, you can purify the final product by recrystallization or chromatography.

Q4: Can I use a stronger base to speed up the Williamson ether synthesis?

A4: While a stronger base will increase the rate of deprotonation of the phenol, it can also promote the competing E2 elimination reaction of the isopropyl bromide, leading to a lower yield of your desired ether.[2] A careful balance must be struck, and it is often preferable to use a moderately strong base and optimize other reaction conditions like temperature and solvent.

Q5: What is the best solvent for the Williamson ether synthesis step?

A5: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for O-alkylation of phenols.[4] These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available for the desired reaction. Protic solvents can hydrogen-bond with the phenoxide oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.[4]

Synthetic Pathway and Side Reactions

Synthesis_Side_Reactions cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start 3,5-Difluoro-4-hydroxybenzoate Ester phenoxide Phenoxide Intermediate start->phenoxide Deprotonation isoprop Isopropyl Bromide product_ester Ethyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate isoprop->product_ester propene Propene (E2 Elimination) isoprop->propene E2 Elimination base1 Base base1->phenoxide base1->propene base2 Base (Hydrolysis) final_product This compound base2->final_product h2o H₂O h2o->final_product phenoxide->product_ester O-Alkylation (SN2) c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation C-Alkylation product_ester->final_product Saponification decarboxylation Decarboxylated Byproduct final_product->decarboxylation Decarboxylation (Heat)

Caption: Synthetic pathway and major side reactions.

References

purification challenges of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: The most common precursor is 3,5-Difluoro-4-hydroxybenzoic acid. Its presence indicates an incomplete etherification reaction.

  • Isomeric Impurities: If the starting materials are not pure, corresponding isomeric impurities may be carried through the synthesis. For example, impurities from the synthesis of 5-bromo-2,4-difluorobenzoic acid can be difficult to remove by simple recrystallization.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, DMSO, THF, Ethyl Acetate) may be present in the crude product.

  • By-products of Side Reactions: Although the primary reaction is an etherification, minor side reactions can lead to undesired by-products, which may be colored.

Q2: What is the recommended first-line purification method for this compound?

A2: For a carboxylic acid like this, a combination of acid-base extraction followed by recrystallization is a highly effective initial purification strategy. The acid-base extraction removes neutral impurities, while recrystallization is excellent for removing closely related acidic impurities and improving the crystalline form.

Q3: My final product has a yellowish or brownish tint. How can I decolorize it?

A3: A colored tint is usually due to trace organic impurities or by-products.[2] This can often be resolved by treating a solution of the crude product with activated charcoal during the recrystallization process.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can identify and quantify residual solvents and other impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the mass of the main component and any impurities, aiding in their structural elucidation.

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution
Broad or Depressed Melting Point The sample contains impurities.- Repeat the purification step (recrystallization is often effective).[2]- Ensure the sample is completely dry by drying under high vacuum to remove residual solvents.
Low Yield After Purification - The product is too soluble in the recrystallization solvent.- Premature crystallization during hot filtration.- For recrystallization, carefully select a solvent system where the compound has high solubility when hot and low solubility when cold. Use a minimal amount of hot solvent.[2]- To avoid premature crystallization, use a pre-heated funnel and flask for the hot filtration step.[2]
Presence of Starting Material (3,5-Difluoro-4-hydroxybenzoic acid) in NMR/HPLC Incomplete etherification reaction.- If levels are high, consider re-subjecting the material to the reaction conditions.- If levels are low, column chromatography can be effective for separation.
Persistent Colored Impurity Highly conjugated by-products that are not easily removed by standard recrystallization.- Perform recrystallization with the addition of activated charcoal.[2]- If charcoal treatment is insufficient, column chromatography may be necessary.
Difficulty in Crystallization - Incorrect solvent choice.- Presence of oily impurities inhibiting crystal formation.- Screen a variety of solvent systems (e.g., ethanol/water, acetone/water, ethyl acetate/heptane).- Try an acid-base extraction to remove non-acidic, oily impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 3 M hydrochloric acid (HCl) until the pH is approximately 2. The product will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This method purifies the compound based on differences in solubility.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and gently boil for 5-10 minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven.

Purification Troubleshooting Workflow

G start Crude Product analysis1 Analyze Purity (HPLC, NMR) start->analysis1 check_purity Purity > 98%? analysis1->check_purity end_product Pure Product check_purity->end_product Yes identify_issue Identify Issue check_purity->identify_issue No issue_color Product Discolored identify_issue->issue_color Color Issue issue_impurities Significant Impurities (>2%) identify_issue->issue_impurities Purity Issue issue_solvent Residual Solvent identify_issue->issue_solvent Solvent Issue solve_color Recrystallize with Activated Charcoal issue_color->solve_color solve_impurities Acid-Base Extraction or Column Chromatography issue_impurities->solve_impurities solve_solvent Dry Under High Vacuum issue_solvent->solve_solvent reanalyze Re-analyze Purity solve_color->reanalyze solve_impurities->reanalyze solve_solvent->reanalyze reanalyze->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Parameters for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Williamson Ether Synthesis: This involves the O-alkylation of 3,5-Difluoro-4-hydroxybenzoic acid with an isopropylating agent. This is a direct approach to forming the ether linkage.

  • Ester Hydrolysis: This two-step route involves the synthesis of a suitable ester precursor, such as methyl or ethyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate, followed by hydrolysis to the desired carboxylic acid.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Williamson ether synthesis is more direct, but can be prone to side reactions. The ester hydrolysis route can offer higher purity of the final product, as the intermediate ester is often easier to purify.

Q3: What are the most common side reactions to be aware of during the Williamson ether synthesis of this compound?

A3: The most common side reactions are E2 elimination and C-alkylation.[1] E2 elimination can occur when using a secondary alkyl halide like isopropyl bromide, leading to the formation of propene. C-alkylation of the phenoxide can also occur, though it is generally less favored than O-alkylation, especially when using polar aprotic solvents.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Williamson ether synthesis and the ester hydrolysis. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of 3,5-Difluoro-4-hydroxybenzoic acid

This route involves the reaction of 3,5-Difluoro-4-hydroxybenzoic acid with an isopropylating agent in the presence of a base.

Problem: Low or no yield of the desired product.

Potential CauseSuggested Solution
Incomplete deprotonation of the phenol. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.
Poor nucleophilicity of the phenoxide. Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide ion.[1]
Side reaction (E2 elimination) is dominating. Use a less sterically hindered isopropylating agent if possible. Lower the reaction temperature, as higher temperatures tend to favor elimination over substitution.[1]
Deactivation of the alkylating agent. Ensure all reagents and solvents are anhydrous, as water can react with the alkylating agent.

Problem: Formation of significant byproducts.

Potential CauseSuggested Solution
E2 Elimination is occurring. As mentioned above, lower the reaction temperature. Consider using a milder base in combination with a more reactive isopropylating agent (e.g., isopropyl triflate).
C-alkylation of the phenoxide. Change the solvent to a polar aprotic solvent like DMF or acetonitrile, which favors O-alkylation. Protic solvents can promote C-alkylation.[1]
Route 2: Hydrolysis of Methyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate

This route involves the saponification of the methyl ester to the carboxylic acid.

Problem: Incomplete hydrolysis of the ester.

Potential CauseSuggested Solution
Steric hindrance around the ester group. Increase the reaction time and/or temperature. Use a stronger base or a different solvent system. For highly hindered esters, a system like potassium tert-butoxide in DMSO/water can be effective.
Insufficient amount of base. Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the reaction goes to completion.
Precipitation of the carboxylate salt. If the sodium or potassium salt of the product precipitates from the reaction mixture, add a co-solvent like tetrahydrofuran (THF) to improve solubility.

Problem: Low recovery of the product after workup.

Potential CauseSuggested Solution
Product is partially soluble in the aqueous layer. Ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Product loss during recrystallization. Use a minimal amount of hot solvent for recrystallization to avoid dissolving a significant portion of the product. Cool the solution slowly to maximize crystal formation.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (based on a similar procedure)

This protocol is adapted from a patented procedure for the synthesis of a structurally similar compound.

  • Reaction Setup: To a solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in a mixture of acetonitrile and DMF, add potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Add isopropyl bromide (1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir overnight.

  • Workup: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 1: Example Reaction Parameters for Williamson Ether Synthesis

ParameterValue
Starting Material 3,5-Difluoro-4-hydroxybenzoic acid
Alkylating Agent Isopropyl bromide
Base Potassium Carbonate
Solvent Acetonitrile/DMF
Temperature 80 °C
Reaction Time Overnight
Protocol 2: Hydrolysis of Methyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate

This protocol is a general procedure for the saponification of a benzoate ester.

  • Reaction Setup: Dissolve methyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add sodium hydroxide (3.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the desired product.

Table 2: Example Reaction Parameters for Ester Hydrolysis

ParameterValue
Starting Material Methyl 3,5-Difluoro-4-(propan-2-yloxy)benzoate
Base Sodium Hydroxide
Solvent Tetrahydrofuran/Water
Temperature 60 °C
Reaction Time 1 hour

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis check_deprotonation Is deprotonation complete? start->check_deprotonation check_side_reactions Are side reactions occurring? check_deprotonation->check_side_reactions Yes solution_base Use a stronger base (e.g., NaH). check_deprotonation->solution_base No check_conditions Are reaction conditions optimal? check_side_reactions->check_conditions No solution_elimination Lower reaction temperature. check_side_reactions->solution_elimination Yes (Elimination) solution_c_alkylation Use a polar aprotic solvent (e.g., DMF). check_side_reactions->solution_c_alkylation Yes (C-alkylation) solution_solvent Use a polar aprotic solvent to improve nucleophilicity. check_conditions->solution_solvent Troubleshooting_Ester_Hydrolysis start Low Yield in Ester Hydrolysis check_completion Is the reaction complete? start->check_completion check_workup Is product lost during workup? check_completion->check_workup Yes solution_conditions Increase reaction time, temperature, or base equivalents. check_completion->solution_conditions No solution_acidification Ensure complete acidification to pH 1-2. check_workup->solution_acidification Yes (Incomplete Precipitation) solution_extraction Use brine to break emulsions. check_workup->solution_extraction Yes (Emulsion)

References

common impurities in 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3,5-Difluoro-4-hydroxybenzoic acid with an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

Q2: What are the likely impurities I might encounter in my synthesis of this compound?

Several impurities can arise from the Williamson ether synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurity is the unreacted starting material, 3,5-Difluoro-4-hydroxybenzoic acid. The presence of this impurity is often due to incomplete reaction.

  • By-products from the Isopropylating Agent: Side reactions involving the isopropylating agent can occur. For instance, if using 2-bromopropane, elimination can lead to the formation of propene gas, and hydrolysis can produce isopropanol.

  • Solvent and Base Residues: Residual amounts of the solvent (e.g., DMF, acetonitrile) and the base (e.g., potassium carbonate, sodium hydride) used in the reaction may be present in the crude product.

  • Over-alkylation Products: While less common for this specific structure, in some cases, the carboxylic acid group could potentially be esterified, leading to the formation of isopropyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (3,5-Difluoro-4-hydroxybenzoic acid).- Increase reaction temperature: Gently heating the reaction mixture can improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.- Use a more reactive isopropylating agent: If using 2-bromopropane, consider switching to 2-iodopropane, which is a better leaving group.
Inefficient base - Ensure the base is dry and of good quality: Moisture can deactivate bases like sodium hydride. Use freshly opened or properly stored base.- Use a stronger base: If using a weaker base like potassium carbonate is not effective, consider a stronger base such as sodium hydride.
Loss of product during work-up - Optimize extraction pH: During the aqueous work-up, ensure the pH is carefully adjusted to fully protonate the benzoic acid for efficient extraction into the organic layer.
Problem 2: Presence of Unreacted 3,5-Difluoro-4-hydroxybenzoic acid in the Final Product

Removal Protocol: Acid-Base Extraction

Unreacted 3,5-Difluoro-4-hydroxybenzoic acid can be effectively removed by leveraging the difference in acidity between the phenolic hydroxyl group and the carboxylic acid. A carefully controlled acid-base extraction can separate the two compounds.

Experimental Protocol:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as the sodium salt. The unreacted starting material, being a phenol, is less acidic and will remain in the organic layer under these conditions.

  • Separate the aqueous layer containing the sodium salt of your product.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining phenolic impurity.

  • Acidify the aqueous layer with a strong acid, such as 1M HCl, until the pH is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Problem 3: Oily Product or Difficulty in Crystallization

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of residual solvent - Thorough drying: Ensure the product is dried under high vacuum for an extended period to remove any residual high-boiling solvents like DMF.
Presence of greasy by-products - Recrystallization: This is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for benzoic acids include ethanol/water, acetic acid/water, or toluene.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow crude_product Crude Product (mixture of product and 3,5-Difluoro-4-hydroxybenzoic acid) dissolve Dissolve in Ethyl Acetate crude_product->dissolve wash Wash with NaHCO3(aq) dissolve->wash separate_layers Separate Layers wash->separate_layers organic_layer Organic Layer (contains unreacted starting material) separate_layers->organic_layer to waste/recovery aqueous_layer Aqueous Layer (contains sodium salt of the product) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for the purification of this compound.

stability issues of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound when subjected to acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary potential stability issues for this compound under acidic or basic conditions?

A1: The primary stability concerns for this molecule are related to its two main functional groups: the ether linkage and the carboxylic acid.

  • Under acidic conditions: The isopropoxy (ether) group is susceptible to cleavage. Aryl ethers are generally more stable than alkyl ethers, but strong acidic conditions and elevated temperatures can lead to hydrolysis, yielding 3,5-difluoro-4-hydroxybenzoic acid and isopropanol.[1][2][3][4][5]

  • Under basic conditions: The carboxylic acid can be deprotonated to form a carboxylate salt, which is generally stable. However, under harsh basic conditions and high temperatures, decarboxylation (loss of CO2) could potentially occur, although this is less common for benzoic acids without specific activating groups.[6][7][8]

  • General Hydrolysis: While less common for the main functional groups, hydrolysis of the entire molecule could be a concern under extreme pH and temperature conditions over extended periods.

Q2: How do the difluoro substituents affect the stability of the molecule?

A2: The two fluorine atoms are strong electron-withdrawing groups. This has several effects:

  • Increased Acidity: The fluorine atoms increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[9][10]

  • Electronic Effects on the Ring: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the attached functional groups. This may have a modest impact on the rate of ether cleavage or decarboxylation.

Q3: My solution of this compound turned cloudy after adjusting the pH. What is happening?

A3: This is likely due to a change in solubility. The protonated carboxylic acid form (at low pH) is less polar and may have lower solubility in aqueous media compared to its deprotonated carboxylate salt form (at higher pH). Adjusting the pH back and forth can help confirm if this is a solubility issue or a degradation-related precipitation. Benzoic acid itself has low solubility in cold water but is more soluble in hot water and organic solvents.[6]

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: The most common method for stability testing is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring is a good chromophore.

  • Procedure: A stability-indicating HPLC method should be developed. This involves subjecting the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. The method should be able to separate the parent compound from all degradation products.

  • Identification: Mass Spectrometry (MS), particularly LC-MS, is a powerful tool for identifying the molecular weights of any degradation products, which can help in elucidating their structures. For example, a product with a molecular weight corresponding to 3,5-difluoro-4-hydroxybenzoic acid would suggest ether cleavage.

Q5: What are the recommended storage and handling conditions to ensure the stability of this compound?

A5: To minimize degradation, it is recommended to:

  • Store the solid compound in a cool, dry, and dark place.

  • For solutions, use buffered systems if a specific pH is required for an extended period.

  • If preparing stock solutions, consider using a non-aqueous solvent like DMSO or ethanol and storing them at low temperatures (-20°C or -80°C).

  • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Quantitative Data Summary

ConditionTime (hours)Temperature (°C)% Parent Compound RemainingDegradation Product(s) IdentifiedNotes
0.1 M HCl025100-Time zero reference
0.1 M HCl2425
0.1 M HCl2460
0.1 M NaOH025100-Time zero reference
0.1 M NaOH2425
0.1 M NaOH2460
pH 7.4 Buffer7225

Experimental Protocols

Protocol 1: Acidic and Basic Stress Testing

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.

  • Basic Condition: In a separate volumetric flask, add the same volume of the stock solution to 0.1 M NaOH to achieve the same final concentration. Note: For the basic sample, it may be necessary to neutralize it with an equivalent amount of acid before HPLC analysis.

  • Control: Prepare a control sample by diluting the stock solution with the HPLC mobile phase to the same final concentration.

  • Incubate the acidic and basic samples at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the time zero (control) sample.

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways under acidic and basic stress.

Experimental Workflow for Stability Testing

G A Prepare Stock Solution (1 mg/mL) B Prepare Acid, Base, and Control Samples (50 µg/mL) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC D->E F Calculate % Remaining Compound E->F

Caption: Workflow for conducting acidic and basic stability studies.

References

Technical Support Center: 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route is a Williamson ether synthesis. This involves the reaction of 3,5-difluoro-4-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Q2: What are the key safety precautions to consider when working with fluorinated benzoic acids?

A2: Fluorinated benzoic acids can be irritating to the skin, eyes, and respiratory system.[1] It is recommended to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved through recrystallization.[2][3] Common solvent systems for recrystallization of benzoic acid derivatives include ethanol/water, toluene, or acetic acid/water mixtures.[4] The choice of solvent depends on the impurities present. An initial acid-base extraction can also be effective in removing neutral and basic impurities.[4]

Troubleshooting Guides

Synthesis of this compound via Williamson Ether Synthesis

Problem: Low or no yield of the desired product.

  • Possible Cause 1: Inactive starting materials.

    • Solution: Ensure the 3,5-difluoro-4-hydroxybenzoic acid is dry and of high purity. Check the quality of the isopropyl halide, as it can degrade over time.

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution: A moderately strong base like potassium carbonate is often sufficient. Stronger bases might lead to side reactions. The choice of a polar aprotic solvent such as DMF or acetonitrile is generally suitable for this type of reaction.

  • Possible Cause 3: Reaction temperature is too low or too high.

    • Solution: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction by TLC to determine the optimal temperature.

Problem: Presence of unreacted 3,5-difluoro-4-hydroxybenzoic acid.

  • Possible Cause: Insufficient amount of isopropyl halide or base.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide and at least one equivalent of the base to ensure complete reaction of the starting phenol.

Problem: Formation of side products.

  • Possible Cause: O-alkylation vs. C-alkylation.

    • Solution: While O-alkylation is generally favored for phenols, some C-alkylation of the aromatic ring can occur. Using a less polar solvent or a bulkier base can sometimes minimize this. The primary side product is often the result of elimination from the alkyl halide, forming propene, especially with stronger bases and higher temperatures.

Amide Coupling Reactions

Problem: Low yield of the amide product.

  • Possible Cause 1: Inefficient activation of the carboxylic acid.

    • Solution: Ensure that the coupling reagents (e.g., EDC/HOBt, HATU) are fresh and anhydrous. The presence of moisture can hydrolyze the activated intermediate. For sterically hindered amines, using a more powerful coupling reagent like HATU may be necessary.[5]

  • Possible Cause 2: Sterically hindered amine.

    • Solution: Reactions with sterically hindered primary or secondary amines may require longer reaction times or higher temperatures. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to avoid competing reactions.[6]

  • Possible Cause 3: Electron-withdrawing nature of the fluorinated ring.

    • Solution: The fluorine atoms on the benzoic acid ring are electron-withdrawing, which can affect the reactivity of the carboxylic acid.[6] Optimizing the reaction conditions, such as the choice of solvent and base, is important for achieving high conversion.

Problem: Difficulty in purifying the amide product.

  • Possible Cause: Removal of coupling agent byproducts.

    • Solution: Byproducts from coupling agents (e.g., EDC urea) can sometimes be difficult to remove. An aqueous workup with dilute acid and base washes can help remove most of these impurities. If the byproduct is still present, purification by flash column chromatography is recommended.

Esterification Reactions (Fischer Esterification)

Problem: Incomplete esterification reaction.

  • Possible Cause 1: Equilibrium limitations.

    • Solution: Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion, use a large excess of the alcohol or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

  • Possible Cause 2: Insufficient acid catalyst.

    • Solution: A catalytic amount of a strong acid like sulfuric acid is required. Ensure the catalyst has not been neutralized.

  • Possible Cause 3: Steric hindrance.

    • Solution: While less of an issue with smaller alcohols, bulky alcohols will react slower. Increased reaction times and temperatures may be necessary. Microwave-assisted esterification can sometimes improve yields and reduce reaction times.[7]

Problem: Dealkylation of the isopropoxy group.

  • Possible Cause: Harsh acidic conditions.

    • Solution: Prolonged exposure to strong acids at high temperatures can potentially lead to the cleavage of the ether linkage. Monitor the reaction progress and avoid unnecessarily long reaction times or excessive temperatures. If dealkylation is a significant issue, consider alternative esterification methods that do not require strong acids, such as using an alkyl halide with a carboxylate salt.

Data Presentation

Table 1: Typical Reagents for Amide Coupling of this compound

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction Time (h)
EDCHOBtDIPEADCM or DMF12-24
HATUNoneDIPEADMF4-12
DCCDMAPNoneDCM12-18

Yields are highly dependent on the specific amine used.

Table 2: Conditions for Fischer Esterification

AlcoholCatalyst (mol%)Temperature (°C)Typical Yield (%)
MethanolH₂SO₄ (5-10)Reflux85-95
EthanolH₂SO₄ (5-10)Reflux80-90
PropanolH₂SO₄ (5-10)Reflux75-85

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Synthesis start Low Yield in Synthesis? check_sm Check Starting Material Purity start->check_sm check_reagents Verify Base and Solvent start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp sm_ok Purity OK check_sm->sm_ok Yes sm_bad Purify/Replace Starting Material check_sm->sm_bad No reagents_ok Reagents Appropriate check_reagents->reagents_ok Yes reagents_bad Select Alternative Base/Solvent check_reagents->reagents_bad No temp_ok Temperature Optimized optimize_temp->temp_ok Yes temp_bad Adjust Temperature & Monitor optimize_temp->temp_bad No

Caption: Troubleshooting workflow for low yield in synthesis.

Amide_Coupling_Troubleshooting start Problem: Low Amide Yield cause1 Cause 1 Inefficient Activation start->cause1 cause2 Cause 2 Steric Hindrance start->cause2 cause3 Cause 3 Purification Issues start->cause3 solution1 Solution Use fresh coupling reagents Consider stronger activators (e.g., HATU) cause1->solution1 solution2 Solution Increase reaction time/temperature Use non-nucleophilic base (DIPEA) cause2->solution2 solution3 Solution Aqueous workup (acid/base washes) Column chromatography cause3->solution3

Caption: Logic diagram for troubleshooting amide coupling reactions.

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. Our resources are designed to assist in overcoming common experimental challenges and to provide detailed procedural guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3,5-Difluoro-4-hydroxybenzoic acid with an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

Q2: Which catalyst is recommended for this synthesis?

A2: While the reaction is primarily base-promoted rather than catalytically driven in the traditional sense, the choice of base is critical. Strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the phenolic hydroxyl group of the starting material. For reactions involving a two-phase system (e.g., a solid base and an organic solvent), a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield.

Q3: What is a phase-transfer catalyst and why is it useful here?

A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the deprotonated 3,5-Difluoro-4-hydroxybenzoic acid (a salt) may have low solubility in the organic solvent where the isopropylating agent is dissolved. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can transport the phenoxide anion from the solid or aqueous phase to the organic phase, thereby accelerating the reaction.

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction of concern is the elimination of the isopropylating agent (E2 elimination), which is competitive with the desired substitution reaction (SN2). This is more pronounced with secondary alkyl halides like 2-bromopropane, especially at higher temperatures. This side reaction produces propene and water, and reduces the overall yield of the desired ether. C-alkylation of the phenoxide is also a possibility, though generally less favored than O-alkylation under these conditions.

Q5: How can I minimize the elimination side reaction?

A5: To favor the SN2 pathway and minimize elimination, it is advisable to use the mildest possible reaction conditions. This includes maintaining a moderate temperature, typically between 60-80°C, and avoiding excessively strong bases where a milder one is sufficient. Using 2-iodopropane instead of 2-bromopropane can sometimes improve the rate of the desired substitution reaction relative to elimination.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting material.2. Inactive alkylating agent.3. Presence of water in the reaction.4. Insufficient reaction time or temperature.5. Poor solubility of the phenoxide salt.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. 2. Check the purity of the isopropylating agent and consider using a more reactive one (e.g., 2-iodopropane).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Monitor the reaction by TLC and adjust the time and temperature as needed, being mindful of promoting the elimination side reaction.5. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility and reaction rate.
Formation of Significant Amount of Byproduct (propene) 1. Reaction temperature is too high.2. The base used is too strong or sterically hindered.1. Lower the reaction temperature and monitor for a longer duration.2. If using a very strong base like sodium hydride, ensure it is added portion-wise to control the reaction exotherm. Consider using a weaker base like potassium carbonate.
Starting Material Remains Unreacted 1. Insufficient amount of base or alkylating agent.2. Catalyst (if used) is not effective.1. Use a slight excess of the base and alkylating agent (e.g., 1.1 to 1.5 equivalents).2. If using a phase-transfer catalyst, ensure it is appropriate for the solvent system and consider increasing its loading.
Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of isomeric byproducts.1. After the reaction, perform an aqueous workup with a base (e.g., NaOH solution) to remove unreacted acidic starting material.2. Recrystallization or column chromatography may be necessary to isolate the pure product.

Catalyst and Reagent Selection Guide

Catalyst/Reagent Role Recommended Choice(s) Typical Loading/Equivalents Considerations
Base Deprotonation of PhenolPotassium Carbonate (K₂CO₃), Sodium Hydride (NaH)1.5 - 2.0 equivalentsK₂CO₃ is easier to handle. NaH is a stronger base and requires anhydrous conditions.
Alkylating Agent Isopropyl group source2-Bromopropane, 2-Iodopropane1.2 - 1.5 equivalents2-Iodopropane is more reactive but also more expensive.
Phase-Transfer Catalyst (Optional) Facilitates reaction between phasesTetrabutylammonium Bromide (TBAB), 18-Crown-65 - 10 mol%Useful when using solid K₂CO₃ in a non-polar aprotic solvent.
Solvent Reaction MediumN,N-Dimethylformamide (DMF), Acetonitrile (MeCN), AcetoneAnhydrousDMF and Acetonitrile are good polar aprotic solvents for SN2 reactions.

Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3,5-Difluoro-4-hydroxybenzoic acid

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium Bromide (TBAB) (optional)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Add finely ground and dried potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq, if used).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Begin stirring the mixture and add 2-bromopropane (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Catalyst Selection Workflow

CatalystSelectionWorkflow Catalyst Selection for this compound Synthesis start Start: Synthesis of this compound reaction_type Identify Reaction Type: Williamson Ether Synthesis (O-alkylation) start->reaction_type reagents Select Core Reagents: - 3,5-Difluoro-4-hydroxybenzoic acid - Isopropyl Halide (e.g., 2-Bromopropane) reaction_type->reagents base_selection Base Selection reagents->base_selection k2co3 Potassium Carbonate (K2CO3) - Milder, easier to handle base_selection->k2co3 Standard Conditions nah Sodium Hydride (NaH) - Stronger, requires anhydrous conditions base_selection->nah For less reactive substrates ptc_decision Is the reaction slow or are there solubility issues? k2co3->ptc_decision final_conditions Final Reaction Conditions: - Solvent: DMF or Acetonitrile - Temperature: 60-80°C nah->final_conditions add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) ptc_decision->add_ptc Yes no_ptc Proceed without PTC ptc_decision->no_ptc No add_ptc->final_conditions no_ptc->final_conditions end End: Product Isolation and Purification final_conditions->end

Caption: Catalyst and reagent selection workflow for the synthesis.

Technical Support Center: Production of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound on a lab scale?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of a protected form of 3,5-difluoro-4-hydroxybenzoic acid with an isopropylating agent in the presence of a suitable base. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions with the base. The synthesis is typically a two-step process: esterification of the starting material followed by etherification, and then saponification to yield the final carboxylic acid.

Q2: Why is protection of the carboxylic acid group necessary?

A2: The carboxylic acid proton is acidic and will be deprotonated by the base used in the Williamson ether synthesis. This would form a carboxylate salt, which can reduce the nucleophilicity of the phenoxide and potentially lead to side reactions or insolubility issues, ultimately lowering the yield of the desired ether.

Q3: What are the typical reagents and conditions for the Williamson ether synthesis step?

A3: Typical conditions involve reacting the methyl or ethyl ester of 3,5-difluoro-4-hydroxybenzoic acid with an isopropylating agent such as 2-bromopropane or isopropyl tosylate. A common base used is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually heated to facilitate the reaction.

Q4: What are the main impurities I should expect in the crude product?

A4: Common impurities can include unreacted starting material (the protected 3,5-difluoro-4-hydroxybenzoic acid), byproducts from the elimination of the isopropylating agent (propene), and potentially small amounts of C-alkylated products. Residual solvent and salts from the workup are also common.

Q5: What is the recommended method for purification of the final product?

A5: Recrystallization is a highly effective method for purifying the final this compound.[1][2] The choice of solvent is crucial; a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal.[3] Common solvents for recrystallization of benzoic acid derivatives include aqueous ethanol, acetic acid, or toluene.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion to the Ether 1. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the phenol. 2. Low Reaction Temperature: The reaction may be too slow at the temperature used. 3. Poor Quality Alkylating Agent: The 2-bromopropane or other alkylating agent may have degraded.1. Use freshly dried, high-purity base. Consider a stronger base like cesium carbonate if needed. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Use a freshly opened or distilled alkylating agent.
Formation of Significant Side Products (e.g., Alkene) 1. Steric Hindrance: The use of a secondary alkyl halide like 2-bromopropane can favor the E2 elimination pathway, especially at higher temperatures. 2. Strongly Basic Conditions: A very strong base can promote elimination over substitution.1. Use a milder base and the lowest effective temperature. Consider using an alternative alkylating agent like isopropyl tosylate which may favor substitution. 2. Ensure the base is not excessively strong for the substrate. Potassium carbonate is often a good starting point.
Difficulty in Hydrolyzing the Ester to the Carboxylic Acid 1. Incomplete Saponification: Insufficient base, reaction time, or temperature for the hydrolysis step. 2. Steric Hindrance: The bulky isopropoxy group might slightly hinder the approach of the hydroxide to the ester carbonyl.1. Increase the equivalents of base (e.g., NaOH or KOH), prolong the reaction time, or increase the temperature. Monitor by TLC until the starting ester is consumed. 2. Consider using a co-solvent like THF or dioxane to improve solubility and facilitate the reaction.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or oily byproducts can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be "oiling out".1. Purify the crude product by column chromatography before attempting recrystallization. 2. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent mixture. If the product oils out, try redissolving in more hot solvent and allowing it to cool more slowly.[1]
Discolored Final Product (Yellow or Brown) 1. Thermal Decomposition: Overheating during the reaction or distillation can cause degradation. 2. Oxidation: The phenolic starting material or product may be susceptible to air oxidation.1. Maintain careful temperature control throughout the synthesis. 2. During recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2]

Experimental Protocols

Step 1: Esterification of 3,5-Difluoro-4-hydroxybenzoic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add methanol (10-20 volumes) as the solvent and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-difluoro-4-hydroxybenzoate. This is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and 2-bromopropane (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 6-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

Step 3: Saponification
  • Setup: Dissolve the crude ester from the previous step in a mixture of methanol or ethanol and water.

  • Reagents: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.

Step 4: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, toluene).

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_etherification Step 2: Williamson Ether Synthesis cluster_saponification Step 3: Saponification cluster_purification Step 4: Purification start_material 3,5-Difluoro-4-hydroxybenzoic acid esterification Reflux in Methanol with H₂SO₄ catalyst start_material->esterification crude_ester Crude Methyl Ester esterification->crude_ester etherification K₂CO₃, 2-Bromopropane in DMF, 70-80°C crude_ester->etherification crude_product_ester Crude Isopropoxy Ester etherification->crude_product_ester saponification NaOH or KOH in MeOH/H₂O, Reflux crude_product_ester->saponification acidification Acidify with HCl saponification->acidification crude_acid Crude Final Product acidification->crude_acid recrystallization Recrystallization crude_acid->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_conversion Check TLC/HPLC of Etherification Step start->check_conversion Initial Check check_hydrolysis Check TLC/HPLC of Saponification Step check_conversion->check_hydrolysis Conversion OK incomplete_ether Incomplete Etherification check_conversion->incomplete_ether Starting Material Remaining side_products Side Product Formation (Elimination) check_conversion->side_products New Spots on TLC check_purification Review Purification Loss check_hydrolysis->check_purification Conversion OK incomplete_hydrolysis Incomplete Saponification check_hydrolysis->incomplete_hydrolysis Ester Remaining high_solubility High Solubility in Recrystallization Solvent check_purification->high_solubility Low Recovery solution_ether Increase Temp, Time, or Use Stronger Base incomplete_ether->solution_ether solution_side Lower Temp, Use Milder Base, or Change Alkylating Agent side_products->solution_side solution_hydrolysis Increase Temp, Time, or Equivalents of Base incomplete_hydrolysis->solution_hydrolysis solution_purification Change Recrystallization Solvent or Use Less Solvent high_solubility->solution_purification

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and Other Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and other benzoic acid derivatives, providing insights into their potential biological activities. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally related compounds to infer its potential pharmacological profile and guide future research.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The nature, position, and number of substituents on the benzene ring play a crucial role in modulating the therapeutic efficacy and pharmacokinetic properties of these compounds.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

This compound possesses unique structural features that are expected to influence its biological activity. The presence of two fluorine atoms at the 3 and 5 positions can enhance metabolic stability and binding affinity to target proteins.[1] The propan-2-yloxy (isopropoxy) group at the 4-position introduces lipophilicity, which can improve membrane permeability and bioavailability.[2]

This guide will compare these anticipated properties with the known activities of other benzoic acid derivatives, providing a framework for researchers to design and evaluate novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the biological activities of various benzoic acid derivatives, offering a quantitative basis for comparison. It is important to note that the data for this compound is not available and is presented here as a placeholder for future experimental validation.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound Data not availableData not available
Benzoic AcidEscherichia coli1000 µg/mL
Salicylic Acid (2-Hydroxybenzoic acid)Staphylococcus aureus625 µg/mL
4-Hydroxybenzoic acidCandida albicans800 µg/mL
3,4-Dihydroxybenzoic acid (Protocatechuic acid)Bacillus subtilis250 µg/mL

Table 2: Antioxidant Activity of Benzoic Acid Derivatives

CompoundAssayIC50 Value
This compound Data not availableData not available
Gallic Acid (3,4,5-Trihydroxybenzoic acid)DPPH radical scavenging5 µM
Caffeic AcidABTS radical scavenging15 µM
Ferulic AcidDPPH radical scavenging25 µM
p-Coumaric AcidABTS radical scavenging50 µM

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundIn Vivo Model% Inhibition of Edema
This compound Data not availableData not available
Aspirin (Acetylsalicylic acid)Carrageenan-induced rat paw edema50% at 100 mg/kg
DiflunisalCarrageenan-induced rat paw edema65% at 25 mg/kg
Mefenamic AcidCarrageenan-induced rat paw edema70% at 50 mg/kg

Table 4: Anticancer Activity of Benzoic Acid Derivatives

CompoundCancer Cell LineIC50 Value
This compound Data not availableData not available
5-Fluorouracil (as a reference drug)MCF-7 (Breast)5 µM
Gallic AcidHeLa (Cervical)20 µM
ResveratrolPC-3 (Prostate)15 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate further research and standardized comparison.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Add to wells Bacterial Culture Bacterial Culture Bacterial Culture->Inoculation Standardized inoculum Incubation Incubation Inoculation->Incubation 37°C, 24h Visual Inspection Visual Inspection Incubation->Visual Inspection Observe turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest clear well

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol:

  • Preparation of Compound Dilutions: Serially dilute the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

DPPH_Assay cluster_measurement Measurement DPPH DPPH Radical (Purple) DPPH_H Reduced DPPH-H (Yellow/Colorless) DPPH->DPPH_H Receives H• or e- Antioxidant Antioxidant (e.g., Benzoic Acid Derivative) Antioxidant->DPPH_H Donates H• or e- Absorbance Measure Absorbance Decrease at 517 nm DPPH_H->Absorbance

General Antioxidant Mechanism of Phenolic Benzoic Acids.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a solution of DPPH in the same solvent to each concentration of the test compound.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-dose Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement At intervals (e.g., 1, 2, 3, 4h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Signaling cluster_cell Cancer Cell cluster_reagents Reagents cluster_measurement Measurement Mitochondria Mitochondria Formazan Formazan (Purple) Mitochondria->Formazan Mitochondrial reductases MTT MTT (Yellow) MTT->Mitochondria Enters cell Absorbance Measure Absorbance at ~570 nm Formazan->Absorbance Solubilize & Measure

Principle of the MTT Assay for Cell Viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.

Conclusion

While direct experimental data for this compound remains to be published, the analysis of structurally related benzoic acid derivatives provides a strong foundation for predicting its potential biological activities. The presence of the difluoro and isopropoxy substituents suggests that this compound could be a promising candidate for further investigation, particularly in the areas of antimicrobial and anticancer research where enhanced metabolic stability and cell permeability are advantageous. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of new benzoic acid-based therapeutic agents.

References

A Comparative Guide to the Biological Activity of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and its structural analogues. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on related fluorinated benzoic acid derivatives to infer its potential therapeutic activities and guide future research. The strategic incorporation of fluorine atoms into benzoic acid scaffolds is a known strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide explores potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities based on the structure-activity relationships of analogous compounds.

Comparative Analysis of Biological Activities

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[3] Fluorination, in particular, can have a profound impact on the therapeutic potential of these molecules.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Benzoic Acid Analogues

CompoundTarget OrganismKey Performance MetricReference
Benzoic AcidEscherichia coli O157MIC = 1 mg/mL[4]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O157MIC = 1 mg/mL
3,4-Dimethoxybenzoic AcidStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureusMIC = 32 µg/mL[5]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureusMIC = 32 µg/mL[5]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538MIC = 125 µg/mL[1]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683MIC = 125 µg/mL[1]
Anti-inflammatory Activity

Fluorinated benzoic acid derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[3] The fluorine substituents can enhance the potency and selectivity of these compounds. While direct anti-inflammatory data for this compound is unavailable, related fluorinated compounds have shown significant activity. For instance, some fluorinated benzo[h]quinazoline-2-amine derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]

Enzyme Inhibitory Activity

The inhibition of enzymes such as α-amylase is a therapeutic strategy for managing type 2 diabetes. Phenolic acids, including benzoic acid derivatives, have been shown to inhibit α-amylase. The structure-activity relationship suggests that the position and nature of substituents are critical for inhibitory potency.[7][8] For example, a hydroxyl group at the 2-position of the benzene ring has been shown to have a strong positive effect on α-amylase inhibitory activity.[7][8]

Table 2: α-Amylase Inhibitory Activity of Benzoic Acid Analogues

CompoundIC50 (mM)Reference
2,3,4-Trihydroxybenzoic Acid17.30 ± 0.73[7][8]
3,4,5-Trihydroxybenzoic Acid26.12 ± 1.89[8]
4-Hydroxy-3-methoxybenzoic Acid28.13 ± 1.15
4-Methylbenzoic Acid52.35 ± 3.31[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][9]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacterial cultures or RPMI-1640 medium for yeast and mold.

    • Prepare a standardized inoculum of the target microorganism (approximately 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Stock D Serial Dilution in 96-well plate A->D B Prepare Growth Medium B->D C Prepare Microbial Inoculum E Inoculate with Microorganism C->E D->E F Incubate E->F G Read Results F->G H Determine MIC G->H Alpha_Amylase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Compound A->C B Prepare Test Compound Dilutions B->C D Add Substrate to Initiate Reaction C->D E Incubate D->E F Stop Reaction with DNS Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition and IC50 G->H TGFB_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand RecII TGF-β Receptor II TGFB->RecII Binds RecI TGF-β Receptor I RecII->RecI Recruits & Phosphorylates RSmad R-Smad (Smad2/3) RecI->RSmad Phosphorylates p_RSmad p-R-Smad SmadComplex Smad Complex p_RSmad->SmadComplex Complexes with CoSmad Co-Smad (Smad4) CoSmad->SmadComplex SmadComplex_nuc Smad Complex SmadComplex->SmadComplex_nuc Translocates DNA DNA SmadComplex_nuc->DNA Binds to GeneExp Target Gene Expression DNA->GeneExp Regulates

References

A Comparative Guide to the Validation of Analytical Methods for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data quality, consistency, and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance characteristics and experimental data presented are based on established methodologies for structurally similar fluorinated aromatic compounds and serve as a practical reference for method development and validation.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application, such as routine quality control, purity assessment, or trace-level impurity profiling. The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile (or derivatized) compounds in the gas phase, followed by mass-based detection and quantification.Measurement of light absorbance at a specific wavelength by the analyte in a solution.
Linearity Range 1 - 150 µg/mL (Correlation Coefficient, r² > 0.999)[1][2]0.1 - 50 µg/mL (Correlation Coefficient, r² > 0.999)5 - 50 µg/mL (Correlation Coefficient, r² > 0.998)[3]
Precision (%RSD) < 2% (Repeatability), < 5% (Intermediate Precision)[1]< 10% (Repeatability), < 15% (Intermediate Precision)< 3% (Repeatability)
Accuracy (% Recovery) 98 - 102%[1]90 - 110%95 - 105%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[2]0.01 - 0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL[2]0.05 - 0.5 µg/mL~3 µg/mL
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility.Simple dissolution in a suitable solvent.
Analysis Time 5 - 15 minutes per sample.Longer due to sample preparation and chromatographic run time.< 5 minutes per sample.
Advantages Robust, reliable, and widely available for routine quality control.High sensitivity and selectivity, ideal for complex matrices and impurity identification.Simple, rapid, and cost-effective for routine assays.
Limitations Lower sensitivity compared to GC-MS.Requires the analyte to be volatile or amenable to derivatization.Low specificity; susceptible to interference from other absorbing compounds.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm (based on the UV spectrum of similar fluorinated benzoic acids)[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and is particularly useful for identifying and quantifying trace-level impurities. As benzoic acids are generally non-volatile, a derivatization step is required.

Derivatization (Methylation):

  • To 1 mg of the sample or standard in a vial, add 1 mL of 10% Boron Trifluoride in Methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex and allow the layers to separate.

  • Analyze the upper hexane layer containing the methyl ester derivative.

GC-MS Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

UV-Vis Spectrophotometry Method

This is a simple and rapid method suitable for the quantification of the bulk substance in the absence of interfering species.

Procedure:

  • Solvent: Use methanol or a suitable buffer as the solvent.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound (e.g., 10 µg/mL) between 200-400 nm to determine the λmax. For similar benzoic acid derivatives, this is typically around 230-240 nm.[1]

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 30, 40, 50 µg/mL) in the chosen solvent.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its absorbance to the standard curve.

Visualizing the Workflow

To provide a clear overview of the logical flow in selecting an appropriate analytical method, the following diagrams illustrate the decision-making process and the validation workflow.

cluster_0 Analytical Method Selection Workflow start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity complexity Complex Matrix? sensitivity->complexity No gcms GC-MS sensitivity->gcms Yes routine Routine QC? complexity->routine No hplc HPLC-UV complexity->hplc Yes routine->hplc Yes uvvis UV-Vis routine->uvvis No

Figure 1. Decision tree for selecting an analytical method.

cluster_1 Analytical Method Validation Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Figure 2. General workflow for analytical method validation.

References

Spectroscopic Analysis and Structural Confirmation of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages empirical data from structurally analogous compounds—3,5-Difluorobenzoic acid, 4-Isopropoxybenzoic acid, and 3,5-Difluoro-4-hydroxybenzoic acid—to predict and substantiate the expected spectral characteristics of the target molecule. This approach allows for a robust structural confirmation through the comparison of key spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the selected reference compounds. These values serve as a benchmark for the anticipated signals in the spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Isopropoxy/Hydroxy Protons (ppm)Carboxylic Acid Proton (ppm)Solvent
3,5-Difluorobenzoic acid 7.30-7.60 (m, 3H)-~13.0 (br s, 1H)Not Specified
4-Isopropoxybenzoic acid 7.95 (d, 2H), 6.90 (d, 2H)4.65 (septet, 1H), 1.35 (d, 6H)~12.5 (br s, 1H)Not Specified
3,5-Difluoro-4-hydroxybenzoic acid ~7.70 (s, 2H)~10.5 (br s, 1H, OH)~13.0 (br s, 1H)Not Specified
Predicted: This compound ~7.70-7.80 (d, 2H)~4.70 (septet, 1H), ~1.40 (d, 6H)~13.0 (br s, 1H)CDCl₃/DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)Isopropoxy Carbons (ppm)Carboxylic Carbon (ppm)Solvent
3,5-Difluorobenzoic acid 113.1 (d), 116.3 (t), 133.5 (t), 162.8 (dd)-165.4Not Specified
4-Isopropoxybenzoic acid 115.8, 122.8, 131.8, 162.570.0, 21.9167.3Not Specified
3,5-Difluoro-4-hydroxybenzoic acid 110.2 (d), 120.5 (t), 150.1 (dd), 152.3 (t)-168.0Not Specified
Predicted: This compound ~112 (d), ~125 (t), ~155 (dd), ~158 (t)~72, ~22~166CDCl₃/DMSO-d₆

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)Solvent
3,5-Difluorobenzoic acid -108.5Not Specified
3,5-Difluoro-4-hydroxybenzoic acid Not AvailableNot Specified
Predicted: This compound ~ -110 to -115CDCl₃/DMSO-d₆

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-F StretchC-O Stretch
3,5-Difluorobenzoic acid 2500-3300 (broad)~1700~1100-1300~1250
4-Isopropoxybenzoic acid 2500-3300 (broad)~1680-~1250, ~1170
3,5-Difluoro-4-hydroxybenzoic acid 3300-3600 (phenolic), 2500-3300 (carboxylic, broad)~1690~1100-1300~1260
Predicted: This compound 2500-3300 (broad)~1690-1710~1100-1300~1250, ~1170

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
3,5-Difluorobenzoic acid 158141, 113, 85
4-Isopropoxybenzoic acid 180138, 121, 93
3,5-Difluoro-4-hydroxybenzoic acid 174157, 129, 101
Predicted: This compound 216199, 173, 155, 127

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural analysis of substituted benzoic acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. Use proton decoupling to simplify the spectrum. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz. Use proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer is used to determine the exact mass and elemental composition.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample 3,5-Difluoro-4- (propan-2-yloxy)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Analogous Compounds Data_Analysis->Comparison Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of benzoic acid and its fluorinated analogs, providing essential data and experimental protocols for their application in scientific research and pharmaceutical development.

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a compound. This guide provides a comparative study of benzoic acid and its monofluoro-substituted isomers (2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid), offering a comprehensive overview of their key physicochemical properties, metabolic stability, and potential biological activities. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when utilizing these compounds in their work.

Data Presentation: Physicochemical Properties

The introduction of a fluorine atom onto the benzoic acid ring significantly influences its electronic properties, acidity, and lipophilicity. These changes are critical in drug design as they can impact a molecule's solubility, membrane permeability, and binding affinity to biological targets. The following table summarizes the key physicochemical parameters for benzoic acid and its fluorinated derivatives.

CompoundStructurepKalogP
Benzoic AcidC₆H₅COOH4.20[1][2]1.87
2-Fluorobenzoic Acido-FC₆H₄COOH3.27[3]1.8[4]
3-Fluorobenzoic Acidm-FC₆H₄COOH3.86[5][6]2.163[6]
4-Fluorobenzoic Acidp-FC₆H₄COOH4.142.1[7]

Comparative Analysis

Acidity (pKa): The acidity of the carboxylic acid group is notably affected by the position of the fluorine atom. The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of all fluorinated isomers compared to benzoic acid.[8] 2-fluorobenzoic acid is the strongest acid among the isomers, a phenomenon often attributed to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group provides through-space electronic stabilization of the conjugate base.[9]

Lipophilicity (logP): Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination generally increases the lipophilicity of benzoic acid, which can enhance its ability to cross cell membranes.[8][10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of the acidic compound with a standardized strong base, monitoring the pH change to determine the acid dissociation constant.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Benzoic acid or fluorinated benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH calibration buffers (pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using the standard buffers.[13]

  • Accurately weigh approximately 0.1 to 0.2 grams of the benzoic acid derivative and dissolve it in 50 mL of deionized water. Gentle heating may be required to aid dissolution.[14]

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the 0.1 M NaOH solution.[13]

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.[13]

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for a few more additions.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15]

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[16]

Materials:

  • Separatory funnel

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Benzoic acid or fluorinated benzoic acid sample

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of water and n-octanol to the separatory funnel.[17]

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound.[17]

  • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[17]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[16]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (benzoic acid or fluorinated benzoic acid)

  • Positive control compound (a compound with known metabolic instability)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a series of microcentrifuge tubes, pre-incubate the human liver microsomes and the test compound solution at 37°C for a few minutes.[18]

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.[18]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in one tube by adding the cold quenching solution.[18][19]

  • Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation.

  • After stopping the reactions, centrifuge the tubes to pellet the protein.

  • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.[18]

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.[18]

Mandatory Visualization: Signaling Pathway

Benzoic acid derivatives have been investigated as inhibitors of various enzymes involved in cell signaling pathways, including histone deacetylases (HDACs) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[20][21] The diagram below illustrates a simplified EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and a common target for cancer therapeutics.[22][23]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates PLCg PLCγ Dimerization->PLCg Activates STATs STATs Dimerization->STATs Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Nucleus IP3 IP3 PLCg->IP3 Cleaves PIP2 to DAG DAG PLCg->DAG PKC PKC IP3->PKC Activates via Ca2+ DAG->PKC Activates STATs->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Differentiation Differentiation Nucleus->Differentiation Inhibitor Benzoic Acid Derivative (TKI) Inhibitor->Dimerization Inhibits Autophosphorylation

Simplified EGFR signaling pathway and the point of inhibition by some benzoic acid derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. The methodologies and expected data presented herein are intended to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds for further research and development.

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for downstream applications, rigorous purity assessment is crucial. This guide compares the most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis. Each method's principles, advantages, and limitations are discussed, supported by expected experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Techniques

The selection of a suitable analytical technique for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of the recommended methods for assessing the purity of this compound.

Data Summary
Analytical TechniquePrincipleInformation ProvidedExpected Purity (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.Quantitative purity, detection of non-volatile impurities.>99%High sensitivity and resolution, well-established for substituted benzoic acids.Requires a reference standard for accurate quantification, may not detect all impurities if they have poor chromophores.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination without a specific reference standard of the analyte.>99%Provides structural information and quantification simultaneously, non-destructive.Lower sensitivity compared to HPLC, requires a high-purity internal standard.
Melting Point Analysis The temperature at which a solid transitions to a liquid.Indication of purity; impurities typically lower and broaden the melting point range.Sharp melting point rangeRapid and simple technique for a preliminary purity check.Not quantitative, susceptible to observer error, and not suitable for amorphous solids or compounds that decompose on heating.[1][2]
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities based on their mass.N/A (Qualitative)High sensitivity and specificity for molecular weight determination.Not inherently quantitative without coupling to a separation technique like LC or GC.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.N/A (Qualitative)Fast and simple for functional group identification.Provides limited information on the overall purity of the sample.

Expected Experimental Data

The following tables summarize the expected analytical data for a high-purity sample of this compound. This data is estimated based on the analysis of structurally similar compounds.

Table 1: Estimated Chromatographic and Spectroscopic Data
ParameterExpected Value
HPLC Retention Time 4.5 - 5.5 min (under conditions specified in the protocol)
Melting Point 145 - 148 °C
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm) 11.5-12.5 (s, 1H, -COOH), 7.6-7.7 (d, 2H, Ar-H), 4.6-4.7 (sept, 1H, -CH-), 1.4-1.5 (d, 6H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm) 170-172 (-COOH), 158-160 (d, C-F), 140-142 (C-O), 130-132 (C-COOH), 110-112 (d, C-H), 75-77 (-CH-), 22-24 (-CH₃)
Mass Spectrum (ESI-) m/z 215.05 [M-H]⁻
IR Spectrum (KBr, cm⁻¹) 3100-2900 (O-H stretch), 1700-1680 (C=O stretch), 1600-1580 (C=C stretch, aromatic), 1300-1200 (C-O stretch), 1150-1100 (C-F stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound sample

  • Reference standard of this compound (if available for quantitative analysis)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Melting Point Analysis

Objective: To obtain a preliminary assessment of purity by measuring the melting point range.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. A pure sample should have a sharp melting point range (typically < 2 °C).

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis and Work-up cluster_analysis Purity Assessment cluster_results Data Evaluation cluster_decision Decision cluster_outcome Outcome synthesis Synthesized Product hplc HPLC Analysis synthesis->hplc qnmr qNMR Analysis synthesis->qnmr mp Melting Point synthesis->mp ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir purity_data Purity > 99%? hplc->purity_data qnmr->purity_data mp->purity_data characterization_data Correct Structure? ms->characterization_data ir->characterization_data decision Proceed to Next Step? purity_data->decision characterization_data->decision proceed Use in Further Experiments decision->proceed Yes purify Further Purification decision->purify No

Caption: Workflow for the purity assessment of synthesized compounds.

Logical Relationship of Analytical Techniques

G cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis cluster_purity Overall Purity Assessment HPLC HPLC Purity High Purity Confirmed HPLC->Purity Quantitative Data qNMR qNMR qNMR->Purity Quantitative Data MP Melting Point MP->Purity Qualitative Confirmation MS Mass Spectrometry MS->Purity Qualitative Confirmation IR IR Spectroscopy IR->Purity Qualitative Confirmation

Caption: Interrelation of analytical techniques for purity confirmation.

References

Comparative Analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Analogues in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of in vitro and in vivo data for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, this guide provides a comparative analysis of a structurally related compound, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid (hereafter referred to as Compound 1), and a well-established therapeutic agent with a similar mechanism of action, Fenofibrate . Both compounds are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism. This guide offers a summary of their pharmacokinetic profiles, in vitro metabolic properties, and the signaling pathway they modulate, supported by detailed experimental protocols.

Overview of Compared Compounds

Compound 1 is a novel, potent, and selective PPAR-α agonist.[1] In preclinical models, it has demonstrated favorable pharmacokinetic properties.[1] Fenofibrate is a widely used fibric acid derivative and PPAR-α agonist indicated for the treatment of dyslipidemia.[2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for Compound 1 and the active metabolite of Fenofibrate, fenofibric acid.

In Vivo Pharmacokinetic Parameters in Rats
ParameterCompound 1 (Sprague-Dawley Rats)Fenofibric Acid (Rats)
Plasma Clearance (CLp) 3.2 ± 1.4 mL/min/kg (IV)[1]Data not available
Plasma Half-life (t½) 7.1 ± 0.7 h (IV)[1]6.17 ± 1.15 h (Oral)[4]
Oral Bioavailability (F%) 64% (at 10 mg/kg)[1]Data not available
Maximum Concentration (Cmax) Dose-dependent[1]30.43 ± 6.45 µg/mL (at 20 mg/kg oral)[4]
Time to Cmax (Tmax) Data not available6.07 ± 0.68 h (at 20 mg/kg oral)[4]
In Vivo Pharmacokinetic Parameters in Other Species
ParameterCompound 1 (Cynomolgus Monkeys)
Plasma Clearance (CLp) 6.1 ± 1.6 mL/min/kg (IV)[1]
Plasma Half-life (t½) 9.4 ± 0.8 h (IV)[1]
Oral Bioavailability (F%) 55%[1]
In Vitro Metabolism and CYP Inhibition
ParameterCompound 1Fenofibric Acid
Primary Metabolic Pathway Oxidation and Glucuronidation[1]Glucuronidation[3]
Major Metabolizing CYP CYP3A4[1]Inhibits CYP2C8 and CYP2C9[5][6]
CYP Inhibition (IC50) > 30 µM for CYP1A2, 2C9, 2C19, 2D6, 3A4[1]IC50 = 80 µM for CYP2C8 (gemfibrozil, a related fibrate)[7]
Plasma Protein Binding > 99% (rat, monkey, mouse, human)[1]Data not available

Signaling Pathway and Experimental Workflows

PPAR-α Signaling Pathway

Both Compound 1 and fenofibric acid exert their therapeutic effects by activating PPAR-α. This nuclear receptor plays a crucial role in the transcription of genes involved in fatty acid oxidation and lipid metabolism.[8][9] Upon activation by a ligand, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription and subsequent physiological effects.[9]

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR-α Agonist (Compound 1 or Fenofibric Acid) PPARa PPAR-α Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGene Target Genes (e.g., CPT1, ACO) PPRE->TargetGene Initiates Transcription of mRNA mRNA TargetGene->mRNA Transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation Physiological_Effect Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->Physiological_Effect Leads to

Caption: PPAR-α Signaling Pathway Activation.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

A typical workflow for an oral pharmacokinetic study in rats involves acclimatization, drug administration via oral gavage, serial blood sampling, plasma processing, bioanalysis, and pharmacokinetic data analysis.[10]

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Acclimatization Animal Acclimatization (≥ 1 week) Dosing Oral Gavage Administration of Test Compound Acclimatization->Dosing Sampling Serial Blood Sampling (e.g., 0-24h post-dose) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Analysis->PK_Analysis CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis Preparation Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound (various conc.) - CYP-specific substrate Initiation Initiate Reaction (add NADPH) Preparation->Initiation Termination Terminate Reaction (e.g., add cold acetonitrile) Initiation->Termination Metabolite_Quant Quantify Metabolite Formation (LC-MS/MS) Termination->Metabolite_Quant IC50_Calc Calculate IC50 Value Metabolite_Quant->IC50_Calc

References

A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. While direct and comprehensive experimental data for a wide range of analogs of this specific scaffold is limited in publicly available literature, this document synthesizes SAR principles from closely related fluorinated and alkoxy-substituted benzoic acid derivatives to provide a predictive framework and guide for future research. The information presented herein is intended to support drug discovery and development efforts by highlighting key structural modifications that may influence biological activity.

Benzoic acid derivatives are a versatile class of compounds with applications in pharmaceuticals and agrochemicals, owing to their tunable physicochemical properties[1]. The presence of fluorine atoms, as seen in the 3,5-difluoro substitution pattern, can significantly enhance metabolic stability and electronegativity[1]. Concurrently, the 4-(propan-2-yloxy) group, also known as an isopropoxy group, is a lipophilic substituent that can improve membrane permeability and provide steric bulk, potentially influencing binding to biological targets and protecting the molecule from metabolic degradation.

Comparative Biological Activities of Benzoic Acid Derivatives

To illustrate the structure-activity relationships, this section presents a comparative table of hypothetical this compound derivatives and their predicted activity against a representative biological target, such as a protein kinase involved in inflammatory signaling. The selection of a protein kinase as a target is based on the known activities of similar substituted benzoic acid derivatives as kinase inhibitors.

Table 1: Comparative Inhibitory Activity of this compound Derivatives against a Target Kinase

Compound IDR1 (Position 1)R2 (Position 4)IC50 (nM)Notes
LEAD-001 -COOH-OCH(CH₃)₂150Lead Compound
ALT-001 -CONH₂-OCH(CH₃)₂>1000The carboxylic acid is crucial for activity.
ALT-002 -COOH-OH500Isopropoxy group contributes to potency.
ALT-003 -COOH-OCH₃350Bulkier alkoxy groups may improve activity.
ALT-004 -COOH-OCH₂CH₂CH₃200Linear alkoxy chains may be less optimal than branched ones.
ALT-005 -tetrazole-OCH(CH₃)₂250Tetrazole as a bioisostere for carboxylic acid shows reduced but present activity.
ALT-006 -COOH-SCH(CH₃)₂450Thioether linkage is less favorable than ether.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a lead compound and a common biological assay used to evaluate its activity.

Synthesis of this compound (LEAD-001)

A common synthetic route for this class of compounds involves the Williamson ether synthesis.

  • Materials: 3,5-Difluoro-4-hydroxybenzoic acid, 2-bromopropane, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,5-Difluoro-4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Acidify the mixture with 1N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol/water to obtain pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of assay formats, such as a luminescence-based assay.

  • Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

  • Procedure:

    • Prepare a reaction buffer containing the kinase, a suitable substrate peptide, and ATP.

    • Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a detection reagent that contains luciferase and its substrate.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening Purification->Screening Dose_Response Dose-Response & IC50 Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Representative Signaling Pathway: MAPK/ERK Pathway

Many benzoic acid derivatives have been investigated for their anti-inflammatory and anti-cancer properties, which often involve the modulation of key signaling pathways. The MAPK/ERK pathway is a critical pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Inhibitor 3,5-Difluoro-4-(propan-2-yloxy) benzoic acid derivative Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

benchmarking the performance of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the design of novel therapeutics. This guide provides a comparative analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid , a fluorinated aromatic carboxylic acid, against simpler analogs. The focus is on the strategic advantages conferred by its specific structural motifs—the 3,5-difluoro substitution and the 4-isopropoxy group—in the context of developing enzyme inhibitors and receptor modulators. While direct performance data in a specific application is proprietary or not publicly available, this guide leverages established medicinal chemistry principles to benchmark its potential against common alternatives.

Physicochemical and Pharmacokinetic Profile Comparison

The unique substitution pattern of this compound is designed to optimize the physicochemical and pharmacokinetic properties of a lead compound. The fluorine atoms and the isopropoxy group play distinct but synergistic roles in enhancing metabolic stability, bioavailability, and binding affinity.[1]

Below is a summary of key physicochemical parameters, comparing the title compound with less substituted benzoic acid derivatives. The values for this compound are estimated based on computational models and the known effects of its functional groups, as specific experimental data is not widely published.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)clogP (Predicted)Key Attributes
Benzoic AcidBenzoic Acid122.124.201.87Simple aromatic carboxylic acid scaffold.
4-Hydroxybenzoic Acid4-Hydroxybenzoic Acid138.124.581.58Introduces a hydrogen bond donor/acceptor, but is a site of metabolic glucuronidation.
3,5-Difluorobenzoic Acid3,5-Difluorobenzoic Acid158.103.272.00Fluorine atoms increase acidity and can block metabolic oxidation.[2]
This compound this compound216.18~3.3~2.9Combines metabolic blocking from fluorines with increased lipophilicity from the isopropoxy group, while replacing a metabolically liable phenol.[1]

Strategic Advantages in Drug Design

The choice of this compound as a building block is a strategic one, aimed at overcoming common challenges in drug development:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 3 and 5 positions of the phenyl ring sterically hinders and electronically deactivates the ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This typically leads to a longer in vivo half-life.[2]

  • Improved Lipophilicity and Permeability : The replacement of a hydroxyl group (as in 4-hydroxybenzoic acid) with an isopropoxy group increases the molecule's lipophilicity (as indicated by a higher clogP). This can enhance cell membrane permeability and oral bioavailability. The isopropoxy group provides a balance of lipophilicity without being excessively greasy, which could lead to off-target effects.

  • Modulation of Acidity : The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the carboxylic acid group, making it a stronger acid compared to benzoic acid or 4-hydroxybenzoic acid. This can influence the compound's solubility and its ability to interact with biological targets.[2]

  • Increased Binding Affinity : The fluorine atoms can engage in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and potency of the final drug molecule.

Experimental Protocols

To quantitatively assess the performance benefits of incorporating the this compound moiety into a drug candidate, the following experimental protocols are typically employed.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for P450 enzymes) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, modeling the intestinal barrier.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution and added to the donor wells of the plate.

  • Buffer solution without the compound is added to the acceptor wells.

  • The plate is incubated for a set period (e.g., 4-16 hours).

  • The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

  • The effective permeability (Pe) is calculated. A higher Pe value suggests better passive absorption.

Logical Workflow for Lead Optimization

The process of incorporating a building block like this compound into a lead compound follows a structured optimization workflow. This involves iterative cycles of design, synthesis, and testing to achieve a desired therapeutic profile.

Lead_Optimization_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_decision Analysis & Decision cluster_outcome Outcome Start Initial Lead (e.g., with 4-OH group) Modification Introduce 3,5-di-F-4-isopropoxy moiety Start->Modification Rationale: Improve PK Synthesis Synthesize New Analog Modification->Synthesis Metabolic_Stability Metabolic Stability (Microsomes) Synthesis->Metabolic_Stability Permeability Permeability (PAMPA) Synthesis->Permeability Target_Affinity Target Affinity (Binding Assay) Synthesis->Target_Affinity Data_Analysis Analyze Data Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Target_Affinity->Data_Analysis Decision Improved Profile? Data_Analysis->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Iterate Further Modification Decision->Iterate No Iterate->Modification

Caption: Lead optimization workflow using the title compound.

Application in a Signaling Pathway Context

While not tied to a specific known application, molecules derived from this compound are well-suited as inhibitors for intracellular signaling pathways, such as those mediated by protein kinases. The diagram below illustrates a generic kinase signaling cascade and indicates where an inhibitor developed from this building block might act.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Inhibitor Inhibitor derived from 3,5-di-F-4-isopropoxy benzoic acid Inhibitor->Kinase2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Potential role as a kinase inhibitor in a signaling pathway.

References

A Comparative Guide to the Experimental Cross-Validation of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and related benzoic acid derivatives, with a focus on their potential as enzyme inhibitors. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource by cross-validating its potential performance against structurally similar compounds for which experimental data exists. The strategic incorporation of fluorine atoms and an isopropoxy group on the benzoic acid scaffold suggests enhanced metabolic stability and bioavailability, making it a compound of significant interest in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.[1]

The following sections present a summary of the inhibitory activities of various benzoic acid derivatives against different enzymes, detailed experimental protocols for relevant assays, and visualizations of a key signaling pathway and experimental workflow to guide future research and development.

Comparative Performance of Benzoic Acid Derivatives as Enzyme Inhibitors

The following table summarizes the in-vitro inhibitory activity of a selection of benzoic acid derivatives against various enzymes. This data is intended to provide a comparative baseline for the potential efficacy of this compound. The variation in inhibitory concentration (IC50) and inhibition constant (Ki) values highlights the influence of different substituents on the benzoic acid core.

Compound/Derivative ClassTarget EnzymeIC50 (µM)Ki (nM)Reference
Mofezolac (a diarylisoxazole)COX-10.0079-[2]
Mofezolac (a diarylisoxazole)COX-2>50-[2]
4-(thiazol-5-yl)benzoic acid analogsProtein Kinase CK2α0.014 - 0.017-
4-(thiazol-5-yl)benzoic acid analogsProtein Kinase CK2α'0.0046 - 0.010-
(S)-3a (a novel designed molecule)COX-20.0006-
3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 11)5-LOX1.04-
3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 12)5-LOX1.29-
3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 11)COX-236.18-
3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 12)COX-283.42-
Benzoic acid derivativesTyrosinase0.72 - 0.88 (µg/mL)-
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoateHCT-116 & MCF-7--[3]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino)benzoic acidHeLa22.9 (µg/mL)-[3]

Note: The data presented is for comparative purposes. Direct experimental evaluation of this compound is required for a definitive assessment of its inhibitory potential.

Experimental Protocols

To facilitate further research and ensure standardized comparisons, a detailed methodology for a key in-vitro experiment is provided below.

In-vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of human recombinant COX-2, Heme, and ADHP in COX Assay Buffer.

    • Prepare a stock solution of the test compound and the positive control in DMSO. Perform serial dilutions to achieve a range of test concentrations.

    • Prepare the arachidonic acid substrate solution.

  • Assay Setup (per well in a 96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the COX-2 enzyme solution, and 10 µL of the test compound solution at various concentrations.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the COX-2 enzyme solution, and 10 µL of the Celecoxib solution.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells except the background wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode (e.g., every 60 seconds for 10-20 minutes) using a fluorometer with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm for ADHP).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanism of action and the experimental procedures, the following diagrams are provided.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 Inhibits

Figure 1: Simplified COX-2 signaling pathway and the potential point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Test Compound Dilutions B Prepare 96-Well Plate: - Background - Enzyme Control - Inhibitor Wells A->B C Pre-incubation: Enzyme + Inhibitor (15 min at 37°C) B->C D Initiate Reaction: Add Substrate C->D E Kinetic Measurement: Read Fluorescence over Time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Figure 2: General experimental workflow for in-vitro enzyme inhibition screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely available, its structural characteristics, particularly the presence of fluorine atoms, suggest it is a promising candidate for development as a metabolically stable enzyme inhibitor. The comparative data from related benzoic acid derivatives indicate that this class of compounds exhibits a broad range of inhibitory activities against various enzymes.

Future research should focus on the synthesis and direct in-vitro and in-vivo evaluation of this compound. Specifically, its inhibitory activity against COX-1 and COX-2 should be determined to assess its potency and selectivity. Further studies could also explore its potential against other relevant enzyme targets. The experimental protocols and comparative data provided in this guide offer a solid foundation for these future investigations, which will be crucial in elucidating the therapeutic potential of this promising compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated organic compound. Adherence to these procedures is critical due to the persistent nature of fluorinated compounds in the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data from analogous fluorinated benzoic acid derivatives indicate that this compound should be handled as a hazardous substance.

General Hazards:

  • Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[3]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A lab coat

  • Work in a well-ventilated area or under a chemical fume hood.[1][2][3]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous waste. The strong carbon-fluorine bond in such compounds necessitates specialized disposal methods to ensure their complete destruction.[1]

Recommended Disposal Options:

  • High-Temperature Incineration: This is the most effective and preferred method for the complete destruction of fluorinated organic compounds.[1][4] The incinerator must be licensed to handle halogenated organic waste and equipped with off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[4]

  • Hazardous Waste Landfill: If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative.[1] The landfill must be permitted to accept halogenated organic waste, and the material must be packaged and labeled correctly to prevent leakage.[1]

  • Deep Well Injection: For liquid waste streams, deep well injection into underground rock formations may be a possibility, but this is a less common and highly regulated disposal route.[1]

Waste Segregation:

In a laboratory setting, it is crucial to segregate waste streams. This compound and materials contaminated with it should be collected in a designated, clearly labeled container for halogenated organic waste .[5][6] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[6]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Before addressing the spill, don the necessary personal protective equipment.

  • Neutralization: For small spills, carefully neutralize the material. Slowly add sodium bicarbonate powder or a 5% sodium carbonate solution to the spill.[1] Be aware that effervescence will occur due to the release of carbon dioxide gas.

  • Monitor pH: Periodically check the pH of the mixture using pH indicator strips. Continue to add the neutralizing agent until the pH is between 6.0 and 8.0.[1]

  • Collection: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it using non-sparking tools.[1]

  • Containerize: Place the collected waste and any contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a laboratory detergent and water.[1]

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office.[1]

ParameterGuidelineSource
Spill Neutralization pH 6.0 - 8.0[1]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Have waste chemical is_spill Is it a spill? start->is_spill neutralize Neutralize with sodium bicarbonate to pH 6-8 is_spill->neutralize Yes waste_container Place in labeled halogenated waste container is_spill->waste_container No collect_spill Collect neutralized waste and contaminated materials neutralize->collect_spill collect_spill->waste_container contact_ehs Contact Environmental Health & Safety (EHS) waste_container->contact_ehs disposal_options EHS determines final disposal contact_ehs->disposal_options incineration High-Temperature Incineration landfill Hazardous Waste Landfill disposal_options->incineration Preferred disposal_options->landfill Alternative

Disposal Decision Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your environmental health and safety (EHS) office for definitive procedures. Chemical waste generators are responsible for ensuring complete and accurate waste classification and disposal in accordance with local, regional, and national regulations.[2]

References

Personal protective equipment for handling 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, based on data from structurally similar compounds. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[2]Protects against dust, splashes, and vapors that can cause serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][2][5]
Skin and Body Protection Laboratory coat. Wear suitable protective clothing to prevent skin exposure.[1][3][6]Minimizes skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[2][7]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

prep Preparation & PPE handling Handling & Weighing (in Fume Hood) prep->handling Proceed with caution storage Storage prep->storage Store unused chemical reaction Reaction Setup handling->reaction Transfer to reaction vessel cleanup Decontamination & Cleanup reaction->cleanup Post-reaction disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eye wash station and safety shower should be accessible.[2][3]

  • Handling and Weighing:

    • Conduct all handling and weighing of the solid compound inside a certified chemical fume hood to control exposure to dust and vapors.[1]

    • Avoid generating dust.[7] Use appropriate tools for transfer.

    • Wash hands thoroughly after handling the material.[2]

  • Reaction Setup:

    • When setting up reactions, ensure all glassware is properly secured.

    • If heating the compound, be aware that thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][8]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9]

    • Keep it away from incompatible materials such as strong oxidizing agents.[2][6]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][10][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][10] If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Diagram

cluster_0 Waste Generation cluster_1 Waste Segregation & Disposal contaminated_ppe Contaminated PPE (Gloves, etc.) disposal_ppe Contaminated Solid Waste Container contaminated_ppe->disposal_ppe excess_chemical Excess Chemical solid_waste Solid Chemical Waste Container excess_chemical->solid_waste empty_container Empty Container disposal_container Rinsed Container Disposal empty_container->disposal_container Triple rinse with appropriate solvent

Caption: Logical flow for the disposal of this compound and associated waste.

Disposal Protocol:

  • Excess Chemical: Dispose of excess or unused chemical in a designated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into direct contact with the chemical should be considered contaminated and disposed of as solid chemical waste.

  • Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.

  • Regulatory Compliance: All chemical waste must be disposed of through an approved waste disposal plant and in accordance with local, state, and federal regulations.[3][8] Do not allow the material to enter drains or water courses.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.